Product packaging for Benz[c]acridine(Cat. No.:CAS No. 225-51-4)

Benz[c]acridine

Cat. No.: B1195844
CAS No.: 225-51-4
M. Wt: 229.27 g/mol
InChI Key: OAPPEBNXKAKQGS-UHFFFAOYSA-N
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Description

Benz[c]acridine ( 225-51-4) is a polycyclic aromatic compound consisting of an acridine core fused with an additional benzene ring. This structure classifies it as a planar heterocyclic molecule, a feature critical to its primary research applications . Historically, this compound has been identified as a component of complex mixtures like coal tar and has been detected in various environmental situations . Its key research value lies in two main areas: toxicology and cancer research. In toxicological studies, this compound is investigated as a model compound due to its carcinogenic potential; it has been shown to produce skin tumours in mice following topical application and bladder tumours in rats after local implantation . In anticancer research, analogues and related benzacridine derivatives are explored for their biological activity. These compounds are studied for their ability to act as topoisomerase I poisons, stabilizing the enzyme-DNA cleavable complex, which can disrupt DNA replication in cancer cells . The planar structure of the benzacridine scaffold allows for potential interaction with biomolecules through intercalation, a mechanism of interest in the design of DNA-targeting agents . This product, this compound, is provided for research purposes to support these and other investigative areas. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11N B1195844 Benz[c]acridine CAS No. 225-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[c]acridine
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InChI

InChI=1S/C17H11N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-11H
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InChI Key

OAPPEBNXKAKQGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4N=C32
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Molecular Formula

C17H11N
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DSSTOX Substance ID

DTXSID9059759
Record name Benz[c]acridine
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Molecular Weight

229.27 g/mol
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Physical Description

Benz[c]acridine is a solid., Yellow solid; [HSDB]
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Solubility

Very slightly soluble in water, Very soluble in benzene, ether and ethanol, Soluble in acetone
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Vapor Pressure

0.00000035 [mmHg]
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Color/Form

Yellow needles

CAS No.

225-51-4
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Melting Point

108 °C
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Synthetic Methodologies and Preparation Routes for Benz C Acridine and Its Derivatives

Established Synthetic Pathways for the Benz[c]acridine Core

The construction of the this compound framework is primarily achieved through two main strategies: multi-component condensation reactions and intramolecular cyclization approaches. These methods offer versatility in introducing a wide range of substituents to the heterocyclic system.

Multi-component Condensation Reactions

One-pot multi-component reactions (MCRs) are highly efficient for synthesizing this compound derivatives, as they combine two or more synthetic steps without isolating intermediates. redalyc.org This approach is valued for its atom economy, reduced waste, and simplified procedures. redalyc.orgrsc.org

A prevalent and effective method for synthesizing 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives involves the one-pot condensation of an aromatic aldehyde, dimedone, and 1-naphthylamine (B1663977). redalyc.orgscielo.org.mxscielo.org.mx This reaction can be carried out under various conditions, including solvent-free heating, and is often facilitated by a catalyst. scielo.org.mxscielo.org.mx The versatility of this method allows for the use of a wide array of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, leading to a diverse library of this compound derivatives in high yields. scielo.org.mx

The general reaction scheme for this three-component condensation is as follows:

Aromatic Aldehyde + Dimedone + 1-Naphthylamine → 7,10,11,12-Tetrahydrobenzo[c]acridin-8(9H)-one

The reaction proceeds efficiently, often with short reaction times and simple work-up procedures that involve filtering the catalyst and crystallizing the product from a solvent like ethanol (B145695). scielo.org.mx

The mechanism of the three-component reaction is understood to proceed through a sequence of well-known organic reactions. scielo.org.mx Initially, a Knoevenagel condensation occurs between the aromatic aldehyde and dimedone. scielo.org.mxbeilstein-journals.orgsemanticscholar.org This step is often catalyzed by an acid which protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enol of dimedone. scielo.org.mx The resulting intermediate then undergoes dehydration to form an olefin. scielo.org.mx

Following the Knoevenagel condensation, a Michael-type addition of 1-naphthylamine to the newly formed α,β-unsaturated carbonyl compound takes place. scielo.org.mxbeilstein-journals.orgsemanticscholar.org The resulting adduct then undergoes tautomerization and subsequent intramolecular cyclization and dehydration to yield the final 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one product. scielo.org.mx This domino sequence of Knoevenagel condensation, Michael addition, and cyclodehydration is an efficient pathway to the this compound core. researchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another key strategy for the synthesis of the this compound skeleton. rsc.org These methods often involve the formation of a diarylamine intermediate followed by a ring-closing reaction to construct the central acridine (B1665455) ring.

One notable approach involves the zinc chloride-promoted cyclization of o-arylaminophenyl Schiff bases. This method provides a convenient route to a variety of acridine derivatives. researchgate.net Another powerful technique is the rhodium(III)-catalyzed cascade reaction involving amination followed by intramolecular electrophilic aromatic substitution and aromatization. nih.gov This process allows for the creation of unsymmetrical acridines with precise control over substituent placement. nih.gov Furthermore, the synthesis of the this compound core can be achieved through the cyclization of 2-(arylamino)benzaldehydes or -acetophenones. thieme-connect.de

Strategies for Specific Positional Isomers and Derivatives

The synthesis of specific positional isomers and derivatives of this compound often requires tailored synthetic routes. For instance, the synthesis of benz(c)acridine-7-carboxylic acid derivatives can be achieved through a one-pot, three-component condensation to form a tetrahydrobenzo[c]acridinone intermediate, which is then oxidized to the corresponding carboxylic acid. vulcanchem.com The synthesis of dihydrodiol derivatives of this compound involves multi-step chemical reactions starting from simpler acridine precursors. ontosight.aiacs.org

Catalytic Systems in this compound Synthesis

A variety of catalytic systems have been employed to enhance the efficiency and environmental friendliness of this compound synthesis. These catalysts play a crucial role in activating the reactants and facilitating the key bond-forming steps.

Heterogeneous solid acid catalysts are particularly noteworthy for their reusability and ease of separation from the reaction mixture. scielo.org.mx One such catalyst is sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous material that has proven to be highly effective in the three-component synthesis of benzo[c]acridine derivatives under solvent-free conditions. redalyc.orgscielo.org.mxscielo.org.mx The nanometer-sized pores of this catalyst are thought to act as "nano-reactors," contributing to the high yields and short reaction times observed. scielo.org.mx This catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. scielo.org.mx

Other catalytic systems that have been successfully used include:

Poly(4-vinylpyridinum) trinitromethanide: A heterogeneous catalyst used for the three-component synthesis of benzo[c]acridine derivatives. researchgate.net

Acid-decorated magnetic dendrimers: These catalysts, such as Fe3O4@SiO2@TAD-G2-SO3H, are highly efficient and can be easily recovered using a magnetic field. nih.gov

Indium(III) triflate: A mild catalyst for the one-pot synthesis of acridinediones from β-enaminones, aldehydes, and cyclic 1,3-diketones. researchgate.net

L-Proline: An organocatalyst that has been shown to be effective in ethanol at room temperature for the synthesis of tetrahydrobenzo[c]acridin-8(7H)-ones. researchgate.net

FePO4: A catalyst used for the three-component reaction of 1-naphthylamine, aldehydes, and cyclic 1,3-dicarbonyl compounds. researchgate.net

Ionic liquids and microwave irradiation: These have also been employed as alternative conditions to promote the synthesis of this compound derivatives. redalyc.orgscielo.org.mx

The table below summarizes the performance of various catalysts in the synthesis of 7-(4-chlorophenyl)-10,11-dihydro-9,9-dimethyl-8H-benzo[c]acridin-8-one.

CatalystConditionTime (min)Yield (%)
SBA-Pr-SO3H140 °C, solvent-free595
Fe3O4@SiO2@TAD-G2-SO3H70 °C, H2O/EtOH2096
Poly(4-vinylpyridinum) trinitromethanide--High
L-ProlineRoom Temp, EtOH-High
FePO4--High

This table is a representation of data found in the cited literature and is intended for comparative purposes. scielo.org.mxresearchgate.netnih.gov

Heterogeneous Nanocatalysts (e.g., SBA-Pr-SO3H)

Heterogeneous nanocatalysts are at the forefront of efficient and environmentally friendly organic synthesis. Their high surface area, stability, and ease of separation and reuse make them ideal for industrial applications. One prominent example is sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid catalyst. scienceopen.comscielo.org.mx

This catalyst has been effectively used in the one-pot, three-component condensation reaction of an aromatic aldehyde, 1-naphthylamine, and dimedone to produce various 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives. scielo.org.mxredalyc.org The reaction, conducted under solvent-free conditions at 140°C, is notable for its high efficiency, short reaction times (ranging from 2-13 minutes), and excellent product yields (typically 85-96%). scielo.org.mx The SBA-Pr-SO3H catalyst acts as a nanoreactor, facilitating the reaction within its nanopores. redalyc.orgresearchgate.net The mechanism involves the protonation of the aldehyde's carbonyl group by the acid catalyst, followed by a series of condensation and cyclization steps. scielo.org.mxresearchgate.net This method is compatible with a wide array of aromatic aldehydes bearing both electron-donating and electron-withdrawing functional groups, including methyl, methoxy (B1213986), nitro, hydroxyl, and halides. scielo.org.mxscielo.org.mx

Table 1: Synthesis of this compound Derivatives using SBA-Pr-SO3H Catalyst This table summarizes the results from the three-component synthesis of various 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives using different aromatic aldehydes.

Aldehyde ReactantProductTime (min)Yield (%)
Benzaldehyde7-Phenyl-10,11-dihydro-9H-benzo[c]acridin-8(7H)-one596
4-Chlorobenzaldehyde7-(4-Chlorophenyl)-10,11-dihydro-9H-benzo[c]acridin-8(7H)-one295
4-Methylbenzaldehyde7-(4-Methylphenyl)-10,11-dihydro-9H-benzo[c]acridin-8(7H)-one1090
4-Methoxybenzaldehyde7-(4-Methoxyphenyl)-10,11-dihydro-9H-benzo[c]acridin-8(7H)-one1385
3-Nitrobenzaldehyde7-(3-Nitrophenyl)-10,11-dihydro-9H-benzo[c]acridin-8(7H)-one392
4-Hydroxybenzaldehyde7-(4-Hydroxyphenyl)-10,11-dihydro-9H-benzo[c]acridin-8(7H)-one793

Data sourced from Ziarani et al. (2014) scielo.org.mx

Homogeneous Catalysts (e.g., Stannous Chloride Dihydrate)

Homogeneous catalysts, which operate in the same phase as the reactants, are also employed in the synthesis of this compound derivatives. Stannous chloride dihydrate (SnCl₂·2H₂O), a mild Lewis acid, has proven effective in catalyzing the three-component coupling of aromatic aldehydes, 1-naphthylamine, and 5,5-dimethylcyclohexane-1,3-dione. researchgate.net

This method produces 7-aryl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives in good yields and with short reaction times. researchgate.netresearchgate.net A key advantage of using SnCl₂·2H₂O is the ability to conduct the reaction under ultrasonic irradiation at room temperature, which offers an energy-efficient alternative to conventional heating. researchgate.net Stannous chloride is also utilized as a catalyst in other related syntheses, such as the formation of substituted quinolines, which are structural precursors to acridines. tandfonline.com

Polymer-Supported Catalysts (e.g., Poly(4-vinylpyridinum) Trinitromethanide)

Polymer-supported catalysts combine the advantages of homogeneous and heterogeneous systems, offering high reactivity and easy recovery. Poly(4-vinylpyridinum) trinitromethanide, denoted as [P4VPH]C(NO₂)₃, is a recently developed heterogeneous catalyst that effectively promotes the synthesis of this compound derivatives. researchgate.netx-mol.com

This catalyst is used in the three-component condensation of various aromatic aldehydes, dimedone, and 1-naphthylamine. researchgate.netresearchgate.net The reactions proceed with high yields in reasonable time frames. x-mol.com A significant benefit of this polymer-supported system is its reusability; the catalyst can be recovered by simple filtration and reused multiple times without a significant drop in its catalytic activity. researchgate.netx-mol.com This approach aligns with the principles of sustainable chemistry by minimizing catalyst waste. researchgate.net

Acid-Catalyzed Reactions

Acid catalysis is a cornerstone of many synthetic routes to benz[c]acridines, often underpinning the reactions facilitated by the catalysts mentioned previously. The synthesis is frequently achieved through a one-pot reaction that can be catalyzed by various acids, including Lewis acids and Brønsted acids. scienceopen.comacs.org The Friedländer annulation, a classical method for synthesizing quinolines and acridines, is a prominent example of an acid-catalyzed reaction. researchgate.netacs.org

In the context of this compound synthesis, solid acid catalysts like SBA-Pr-SO3H provide the necessary acidic sites for the reaction to proceed efficiently. scielo.org.mxredalyc.org Other acidic catalysts reported for this transformation include L-proline and succinimide-N-sulfonic acid, which have been used to synthesize tetrahydrobenzo[c]acridin-8(7H)-one derivatives. researchgate.netdntb.gov.ua These catalysts facilitate key steps such as the Knoevenagel condensation between the aldehyde and dimedone, and the subsequent Michael addition of 1-naphthylamine, followed by cyclization and dehydration to form the final acridine ring system. scielo.org.mx

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for complex molecules like this compound. The focus is on creating processes that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials.

Solvent-Free Reaction Conditions

A major thrust in green synthesis is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Many modern syntheses of this compound derivatives are performed under solvent-free, or "neat," conditions. scienceopen.comredalyc.org

For instance, the highly efficient synthesis using the SBA-Pr-SO3H nanocatalyst is conducted by heating the mixture of reactants at 140°C without any solvent. scielo.org.mxredalyc.org This approach offers numerous advantages, including a simplified work-up procedure, reduced environmental impact, and often, faster reaction rates and higher yields compared to solvent-based systems. scielo.org.mx Similarly, syntheses using poly(4-vinylpyridinum) trinitromethanide and other catalysts have also been successfully carried out under solvent-free conditions, highlighting a significant trend towards more sustainable chemical production. researchgate.net

Reusable Catalysts and Sustainability Aspects

The ability to recover and reuse catalysts is a critical aspect of sustainable chemistry, as it reduces costs and minimizes chemical waste. Heterogeneous catalysts, such as the nanoporous SBA-Pr-SO3H and polymer-supported [P4VPH]C(NO₂)₃, are particularly well-suited for this purpose. scienceopen.comresearchgate.net

Studies have shown that the SBA-Pr-SO3H catalyst can be easily recovered by filtration after the reaction, washed, and reused for at least five consecutive cycles without any significant loss of its high catalytic activity. scielo.org.mxredalyc.orgscielo.org.mx Likewise, poly(4-vinylpyridinum) trinitromethanide can be reused up to three times without a notable decrease in its effectiveness. x-mol.com The use of such recyclable catalysts, combined with solvent-free conditions and one-pot procedures, exemplifies a comprehensive green chemistry approach to the synthesis of this compound derivatives, making these processes more economically viable and environmentally responsible. scielo.org.mxredalyc.org

Advanced Activation Methods

Modern synthetic chemistry increasingly relies on advanced energy sources to promote reactions, offering benefits such as reduced reaction times, increased yields, and often milder conditions compared to conventional heating.

Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of a wide range of heterocyclic compounds, including this compound derivatives. rasayanjournal.co.inresearchgate.net This technique often leads to higher yields, shorter reaction times, and greater product purity. rasayanjournal.co.in The synthesis of this compound derivatives has been achieved through one-pot, multi-component condensation reactions under microwave irradiation (MWI). scielo.org.mxinformativejournals.com

One prominent method is the Bernthsen acridine synthesis, where diarylamines are condensed with carboxylic acids in the presence of zinc chloride. clockss.org While conventional heating requires several hours for this reaction, microwave irradiation at 200-210 °C can complete the synthesis in just a few minutes. clockss.org For instance, the reaction of N-phenyl-1-naphthylamine with acetic acid under microwave irradiation yields 9-methylthis compound in over 70% yield. clockss.org

Another approach involves the solvent-free, two-component condensation of 2-methylquinolin-4(2H)-ones with o-chlorobenzaldehyde under microwave conditions, which produces benzo[a]acridone derivatives in 9-12 minutes with high yields. researchgate.net Microwave assistance has also been successfully applied to synthesize artemisinin-acridine hybrids and N1-(acridin-9-yl)benzene-1,4-diamine derivatives, demonstrating the versatility of this method. rsc.org In some cases, the reactions are performed under solvent-free conditions, which is environmentally advantageous. rasayanjournal.co.inresearchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives
ReactantsProductConditionsReaction TimeYieldReference
N-phenyl-1-naphthylamine, Acetic Acid9-Methylthis compoundZnCl₂, 200W, 200-210 °C5 min>70% clockss.org
2-Methylquinolin-4(2H)-ones, o-ChlorobenzaldehydeBenzo[a]acridin-12(7H)-oneTriethylamine, Solvent-free, 120 °C9-12 min81-91% researchgate.net
9-Chloro-2-substituted acridines, p-PhenylenediamineN¹-(Acridin-9-yl)benzene-1,4-diamine derivativesPTSA, MethanolNot SpecifiedNot Specified rsc.org
Dimedone, 2,4,6-trimethoxyaniline, Substituted benzaldehydesBenzo[c]acridine-dione derivativesMicrowave irradiationNot SpecifiedNot Specified researchgate.net

Ultrasound irradiation is another green chemistry technique used to accelerate chemical reactions. dntb.gov.ua The application of ultrasonic waves in a reaction mixture creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles—which generates localized high temperatures and pressures, enhancing reaction rates. dntb.gov.ua

The synthesis of 7-aryl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been efficiently achieved through a one-pot, three-component coupling of aromatic aldehydes, 1-naphthylamine, and 5,5-dimethylcyclohexane-1,3-dione. researchgate.net This reaction, catalyzed by stannous chloride dihydrate (SnCl₂·2H₂O) and conducted under ultrasonic irradiation at room temperature, results in good yields and short reaction times. researchgate.net The use of ultrasound has been noted as an alternative to microwave irradiation for promoting one-pot multi-component condensation reactions to form benzo[c]acridine derivatives. scielo.org.mxinformativejournals.com This method is considered simple, easily handled, and environmentally friendly, often utilizing water as a solvent and avoiding the need for catalysts. researchgate.net

Table 2: Examples of Ultrasound-Assisted Synthesis of this compound Derivatives
ReactantsProductConditionsReaction TimeYieldReference
Aromatic Aldehydes, 1-Naphthylamine, Dimedone7-Aryl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-oneSnCl₂·2H₂O, Room TemperatureShortGood researchgate.net
Dimedone, Heteroaromatic Aldehydes, Ammonium Acetate (B1210297)9-Heteroaryl-acridine-1,8-dioneWater, Mild ConditionsNot SpecifiedExcellent researchgate.net
Aromatic Aldehydes, Dimedone, Ammonium AcetateAcridinedione derivativesWater, No CatalystShortHigh researchgate.net

Synthesis of Specific this compound Derivatives

The core this compound structure can be modified to produce derivatives with specific functionalities, often leading to compounds with significant biological properties.

Dihydrodiol derivatives of this compound are important metabolites and key compounds for studying structure-activity relationships. researchgate.net A general strategy for their synthesis involves multi-step chemical reactions starting from simpler acridine precursors. ontosight.ai

A key method for creating the trans-dihydrodiol moiety is the Prévost reaction. researchgate.net For example, to synthesize trans-3,4-diacetoxy-1,2,3,4-tetrahydrothis compound and trans-1,2-diacetoxy-1,2,3,4-tetrahydrothis compound, the corresponding 3,4-dihydrothis compound or 1,2-dihydrothis compound undergoes an addition reaction with iodine. researchgate.net This is followed by a nucleophilic displacement with silver acetate, which forms the diacetate intermediate. researchgate.net Subsequent hydrolysis of the acetate groups yields the final dihydrodiol product. This methodology has been employed to synthesize various non-K-region trans-dihydrodiols of this compound. researchgate.net The synthesis of both racemic and enantiomerically pure dihydrodiols has been described, which is crucial for evaluating the biological activity of specific stereoisomers. oup.com

Hybrid molecules that combine the this compound scaffold with other heterocyclic rings, such as triazoles, are of significant interest in medicinal chemistry. The synthesis of these hybrids often involves "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

A general route to acridone-triazole hybrids begins with the synthesis of acridone (B373769) derivatives, which are then N-alkylated with a propargyl group (containing a terminal alkyne) using a reagent like propargyl bromide. rsc.org Separately, an appropriate azide (B81097) derivative is prepared. The final step involves the reaction of the propargyl-acridone with the azide derivative in the presence of a copper(I) catalyst (e.g., CuI) to form the 1,2,3-triazole ring, linking the acridone to another molecular fragment. rsc.org A similar strategy can be envisioned for this compound systems. For instance, an azirine linked to an acridine via a triazole bridge was synthesized by reacting an azirine-containing phosphoranylidene ylide with 9-azidoacridine. nih.gov

This compound carboxylic acids are a class of derivatives where a carboxyl group is attached to the heterocyclic core. ontosight.ai The synthesis of 5,6-dihydrothis compound-7-carboxylic acids is well-established and typically relies on the Pfitzinger reaction. google.com

The Pfitzinger reaction involves the condensation of an appropriate isatin (B1672199) (or its N-substituted derivatives) with a ketone containing an α-methylene group, in this case, a 3,4-dihydro-1(2H)-naphthalenone. google.com The reaction is generally carried out in a basic solvent system, such as aqueous sodium or potassium hydroxide (B78521) in ethanol, at temperatures ranging from room temperature to the solvent's boiling point. google.com This condensation and subsequent cyclization directly yield the desired 5,6-dihydrothis compound-7-carboxylic acid structure. google.com The corresponding sodium or potassium salts can be prepared by treating the carboxylic acid with sodium or potassium hydroxide in a protic solvent like ethanol. google.com

Methylated and Halogenated Benz[c]acridines

The synthesis of methylated and halogenated benz[c]acridines often involves multi-step procedures starting from appropriately substituted precursors. A general route for preparing chlorinated 5,6-dimethylbenz[c]acridines has been established, demonstrating the versatility of the synthetic pathway for introducing substituents onto the this compound core. acs.org

For instance, the synthesis of 9-chloro-5,6-dimethylthis compound (XV) and 10-chloro-5,6-dimethylthis compound (XVI) begins with the condensation of a substituted o-nitrobenzaldehyde (e.g., 5-chloro-2-nitrobenzaldehyde (B146351) or 4-chloro-2-nitrobenzaldehyde) with 4,4-dimethyl-1-tetralone. acs.org This reaction, carried out in an acetic acid-sulfuric acid solvent, produces the corresponding nitrobenzal tetralones in high yields (around 80%). acs.org Subsequent reduction of the nitro group, typically using iron in acetic acid, affords the amino tetralone derivative with yields exceeding 90%. acs.org These amino ketones undergo nearly quantitative ring-closure to form the chlorinated dihydrothis compound intermediates. acs.org The final aromatization step leads to the desired chlorinated and methylated this compound products. acs.org

A similar strategy was employed for the parent 5,6-dimethylthis compound, starting with the condensation of o-nitrobenzaldehyde and 4,4-dimethyl-l-tetralone. lookchem.com The reduction of the resulting nitroketone to 4,4-dimethyl-2-(o-aminobenzal)-l-tetralone was followed by ring closure to yield the dihydrothis compound. lookchem.com

Modular synthetic routes have also been developed for fluorinated and halogenated acridines, which can be adapted for this compound derivatives. nih.gov These methods include SNAr and Buchwald–Hartwig approaches to construct the core heterocyclic structure. nih.gov For example, 9-chloroacridine (B74977) derivatives can be obtained through the cyclization of anthranilic acids. rsc.org

Compound NameStructure
9-Chloro-5,6-dimethylthis compound 9-Chloro-5,6-dimethylthis compound
10-Chloro-5,6-dimethylthis compound 10-Chloro-5,6-dimethylthis compound
5,6-Dimethylthis compound 5,6-Dimethylthis compound

Hydroxymethylated Benz[c]acridines

The introduction of a hydroxymethyl group onto the this compound skeleton provides a functional group that can enhance properties like water solubility. vulcanchem.com The synthesis of these derivatives often relies on established methods for forming the acridine core, which are then modified to introduce the desired substituents at specific positions. vulcanchem.com

Common synthetic strategies include the Bernthsen synthesis, which involves condensing diarylamines with carboxylic acids using zinc chloride at high temperatures, and the modified Friedlander synthesis, which uses anthranilic acid derivatives. vulcanchem.com For a compound like 7-Hydroxymethyl-9-methylthis compound, these fundamental methods would require subsequent steps to introduce the hydroxymethyl and methyl groups at the correct positions (7 and 9, respectively). vulcanchem.com Careful control of reaction conditions, such as temperature and reagent purity, is crucial for achieving optimal yield and purity. vulcanchem.com

Research has also been conducted on the synthesis of various hydroxylated derivatives of 7-methylthis compound, which are potential metabolites. acs.orgnih.gov The synthesis of 7-Hydroxymethyl-10-methylthis compound has also been a subject of interest in medicinal chemistry research. ontosight.ai

Compound NameStructure
7-Hydroxymethyl-9-methylthis compound 7-Hydroxymethyl-9-methylthis compound
7-Hydroxymethyl-10-methylthis compound 7-Hydroxymethyl-10-methylthis compound

This compound Thiosemicarbazides

A systematic synthetic scheme has been developed for producing this compound thiosemicarbazide (B42300) derivatives. mdpi.com The synthesis is a multi-step process that begins with the formation of the this compound core, followed by the construction of the thiosemicarbazide side chain.

The key steps are as follows mdpi.com:

Synthesis of 7-chlorothis compound (2): This intermediate is prepared from N-naphthyl-o-aminobenzoic acid using classical acridine synthesis methods.

Formation of 7-benz[c]acridine isothiocyanate (3): The chloro-substituent at position 7 is replaced by an isothiocyanate group through a nucleophilic substitution reaction.

Condensation to form Thiosemicarbazides (4a-e): The target compounds are synthesized by condensing the isothiocyanate intermediate with various aryl hydrazides.

The yields of the final condensation step are influenced by the electronic nature of the substituents on the aryl hydrazide, with electron-donating groups generally leading to higher yields. mdpi.com For example, the reaction with a methoxy-substituted phenyl hydrazide gave a 68.2% yield, while a nitro-substituted one resulted in a 31.0% yield. mdpi.comsci-hub.se

Compound NameR-GroupYield (%)Melting Point (°C)Ref
1-Pyridyl-4-(7-benz[c]acridinyl) Thiosemicarbazide (4a) Pyridyl46.7177.4–180.9 mdpi.com
1-(4-chloro-phenyl)-4-(7-benz[c]acridinyl) Thiosemicarbazide (4b) 4-chlorophenyl34.0203.3–203.9 mdpi.com
1-(4-nitro-phenyl)-4-(7-benz[c]acridinyl) Thiosemicarbazide (4c) 4-nitrophenyl31.0238.7–240.1 mdpi.com
1-(4-methoxy-phenyl)-4-(7-benz[c]acridinyl) Thiosemicarbazide (4d) 4-methoxyphenyl68.2184.2–187.4 mdpi.com

Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies

Electrophilic and Nucleophilic Reactions of the Benz[c]acridine Nucleus

The this compound core possesses distinct regions of varying electron density, which in turn govern its susceptibility to electrophilic and nucleophilic reagents. The reactivity of this heterocyclic system is of significant interest due to its implications in metabolic activation and the synthesis of novel derivatives.

The concept of "K-region" and "L-region" in polycyclic aromatic hydrocarbons (PAHs) is crucial for understanding their chemical reactivity and carcinogenicity. In this compound, the K-region corresponds to the 5,6-double bond, which is electronically rich and susceptible to electrophilic attack. The energy accumulation in the K-region of the molecular orbitals is associated with mutagenic and carcinogenic properties. nih.gov Studies have shown a correlation between the charge of the K-region and the carcinogenicity of this compound derivatives. nih.gov

Conversely, the L-region is another reactive site. The out-of-phase molecular orbitals in the L-region have been linked to the antiplasmid activity of this compound compounds. nih.gov The formation of free radicals from this compound derivatives in the presence of proteins has been observed, with the intensity of the electron spin resonance (ESR) signals correlating with the charge of the K-region and the compound's carcinogenicity. nih.gov

The metabolic activation of this compound is a critical process that can lead to the formation of carcinogenic metabolites. nih.gov The primary pathway for this activation involves oxidation reactions, predominantly epoxidation, catalyzed by microsomal enzymes in the liver and lungs. nih.gov This process leads to the formation of epoxides, which are subsequently hydrolyzed to dihydrodiols. nih.gov

Notably, K-region oxidation is a significant metabolic pathway. nih.gov However, the formation of non-K-region metabolites is also observed. nih.gov The most critical metabolites in terms of carcinogenicity are the bay-region diol-epoxides. nih.gov Specifically, the trans-3,4-dihydroxy-3,4-dihydro-B[c]ACR (B[c]ACR 3,4-dihydrodiol) is a highly tumorigenic metabolic precursor to the ultimate carcinogen, the bay-region diol-epoxide. nih.gov Studies in newborn mice have demonstrated that the bay-region 3,4-diol-1,2-epoxide-2 isomer is exceptionally tumorigenic. nih.gov In contrast, the K-region 5,6-oxide and other non-bay-region diol-epoxides show weak or no tumorigenic activity at the tested doses. nih.gov

Below is a table summarizing the tumorigenicity of various this compound derivatives in newborn mice.

CompoundRelative Tumorigenicity
This compound (B[c]ACR)Weak
trans-1,2-dihydrodiolVery low/None
trans-3,4-dihydrodiolHigh
trans-5,6-dihydrodiolVery low/None
trans-8,9-dihydrodiolVery low/None
trans-10,11-dihydrodiolVery low/None
Bay-region 3,4-diol-1,2-epoxide-1Active
Bay-region 3,4-diol-1,2-epoxide-2Exceptionally High
K-region 5,6-oxideWeakly active/Inactive

This table is based on data from tumorigenicity studies in newborn mice and illustrates the significantly higher carcinogenic potential of the bay-region diol-epoxide metabolite.

Addition reactions provide a means to functionalize the double bonds within the this compound structure. A classic example of such a reaction is the cis-dihydroxylation of alkenes using osmium tetroxide (OsO₄). skku.edumasterorganicchemistry.com This reagent adds across a double bond in a concerted, syn-addition fashion to form a cyclic osmate ester intermediate. masterorganicchemistry.com Subsequent hydrolysis of this intermediate yields a cis-1,2-diol. skku.edu

Due to the electrophilic nature of osmium tetroxide, it preferentially reacts with electron-rich double bonds. skku.edu In the context of this compound, the K-region (5,6-bond) would be a likely site for such an addition reaction due to its high electron density. The reaction would proceed as follows:

Formation of the Osmate Ester: The osmium tetroxide would react with the 5,6-double bond of this compound to form a cyclic osmate ester.

Hydrolysis: The osmate ester would then be hydrolyzed, typically using a reducing agent, to yield the cis-5,6-dihydroxy-5,6-dihydrothis compound.

This reaction provides a stereospecific method for the dihydroxylation of the K-region, which can be a useful strategy in the synthesis of specific metabolites or derivatives for further study.

Functionalization of this compound

The strategic introduction of functional groups onto the this compound scaffold is essential for modulating its biological activity and physicochemical properties. Various synthetic methodologies have been developed to achieve this, including the introduction of carboxylic acid groups, as well as methylation and halogenation reactions.

The incorporation of carboxylic acid groups into the this compound structure can significantly alter its solubility and potential for biological interactions. For instance, this compound-7-carboxylic acid and its derivatives have been investigated as intermediates in the synthesis of antitumor agents.

One synthetic approach involves a three-component condensation reaction. More recent advancements in photocatalysis have enabled the direct decarboxylative functionalization of carboxylic acids on acridine (B1665455) frameworks, which could potentially be applied to the derivatization of this compound-carboxylic acids. nih.govrsc.org This method allows for the conversion of carboxylic acids into sulfones, sulfinates, and sulfonyl halides under mild, visible-light-induced conditions. nih.gov

Methylation is a common functionalization strategy for modifying the properties of this compound. For example, 7-methylthis compound has been synthesized and studied for its carcinogenic activity. nih.gov The introduction of a methyl group can influence the metabolic pathways and the ultimate biological effects of the compound.

Halogenation of the this compound nucleus represents another important derivatization pathway. While specific examples of direct halogenation of this compound are not extensively detailed in the provided context, general methods for the halogenation of aromatic systems can be applied. Copper-catalyzed C-H bond halogenation is a modern and efficient method for introducing halogens (fluorine, chlorine, bromine, iodine) onto arene rings. beilstein-journals.org This approach could potentially be used for the site-selective halogenation of the this compound core, providing access to a range of halogenated derivatives for further chemical and biological evaluation.

Mechanisms of Key Reactions

One-pot, three-component reactions are a highly efficient strategy for the synthesis of complex heterocyclic structures like this compound derivatives. scielo.org.mx A common example is the acid-catalyzed condensation of an aromatic aldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and 1-naphthylamine (B1663977). scielo.org.mx The proposed mechanism proceeds through a series of sequential reactions:

Knoevenagel Condensation: The reaction is initiated by an acid-catalyzed Knoevenagel condensation between the aromatic aldehyde and dimedone. sigmaaldrich.comresearchgate.net The catalyst protonates the carbonyl group of the aldehyde, increasing its electrophilicity. One of the active methylene (B1212753) carbons of dimedone then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated ketone intermediate, often referred to as a Knoevenagel adduct. acs.orgnih.gov

Michael Addition: The second stage involves a conjugate addition (Michael addition) of 1-naphthylamine to the Knoevenagel adduct. The amino group of 1-naphthylamine acts as the nucleophile, attacking the β-carbon of the enone system. nih.gov

Cyclization and Dehydration: The intermediate formed after the Michael addition undergoes an intramolecular cyclization. The amino group attacks one of the carbonyl groups of the dimedone moiety. This is followed by a final dehydration step, leading to the aromatization of the newly formed heterocyclic ring and yielding the final tetrahydrobenzo[c]acridin-8(9H)-one product. scielo.org.mxresearchgate.net

The mechanistic pathway of the three-component synthesis of the this compound core involves two key isolable or transient intermediates. scielo.org.mx

Knoevenagel Adduct (Intermediate 5): The first key intermediate is the product of the condensation between the aldehyde and dimedone. scielo.org.mx This species, 2-(arylmethylidene)-5,5-dimethylcyclohexane-1,3-dione, is an electrophilic α,β-unsaturated enone. Its formation is the result of the initial nucleophilic attack of the enol form of dimedone on the activated aldehyde, followed by elimination of a water molecule.

Michael Adduct (Intermediate 6): Following the formation of the Knoevenagel adduct, the subsequent Michael-type addition of 1-naphthylamine generates the second major intermediate. scielo.org.mx This adduct contains all the necessary atoms for the final ring system. Tautomerization and intramolecular cyclization of this intermediate, followed by dehydration, are the final steps that lead to the stable, fused this compound skeleton. scielo.org.mx

Understanding these intermediates is crucial for optimizing reaction conditions and for designing synthetic routes to novel derivatives by intercepting or modifying these transient species.

Table of Compounds

Theoretical and Computational Chemistry of Benz C Acridine

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of Benz[c]acridine. Theoretical calculations offer a detailed picture of this electronic framework.

Quantum Mechanical Calculations (e.g., DFT, CNDO/2)

Various quantum mechanical methods have been utilized to study benz[c]acridines. Early investigations employed semi-empirical methods like the Hückel orbital method to explore the correlation between electron density and the carcinogenic activity of these compounds. researchgate.netnih.gov Another all-valence electron method, Complete Neglect of Differential Overlap (CNDO/2), has been used to compute the molecular charge distribution of related aminobenz[c]acridines to examine their binding with DNA fragments. researchgate.net

More recent and sophisticated studies often use Density Functional Theory (DFT) for calculations on acridine (B1665455) derivatives, providing insights into molecular structures, photophysical properties, and electron density distributions. mdpi.comd-nb.info For instance, DFT calculations at the B3LYP/6–311G(d,p) level are standard for optimizing geometries and assessing electronic properties of complex organic molecules. researchgate.net These computational approaches are essential for predicting the behavior of molecules like this compound, where experimental measurements can be challenging. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, as well as its stability and reactivity. ajchem-a.comossila.com

For this compound and its derivatives, analysis of the FMOs is key to understanding their behavior. Studies have shown that a high electron density on the HOMO orbital is related to the carcinogenic activity of these compounds. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. The precise energy gap can be calculated using various quantum chemical methods, and it provides a quantitative measure of the molecule's excitability. ossila.com

Table 1: Significance of Frontier Molecular Orbitals in this compound

Orbital Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron. High electron density on the HOMO of benz[c]acridines has been linked to biological activity. nih.gov
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. The energy of the LUMO is crucial for processes involving electron transfer to the molecule. ossila.com
HOMO-LUMO Gap Energy difference between HOMO and LUMO Determines the molecule's stability and the energy of the lowest possible electronic excitation. ossila.com A smaller gap suggests higher reactivity.

Electron Density Distributions and Charge Analysis at Reactive Sites

The distribution of electron density across the molecular structure of this compound is non-uniform due to the presence of the nitrogen heteroatom and the fused aromatic rings. This distribution can be calculated and visualized using quantum mechanical methods. acs.org

Computational analyses, such as those using the Hückel orbital method or CNDO/2, have been performed to determine the net atomic charges at various positions. researchgate.netresearchgate.net These studies have identified a relationship between the charge at specific reactive sites, known as the K-region and L-region, and the carcinogenic potential of benz[c]acridines. researchgate.netnih.gov Specifically, the charge at the K-region (QK), L-region (QL), and the nitrogen atom (QN) has been correlated with carcinogenicity. nih.gov The K-region is a phenanthrenic double bond characterized by high electron density, making it susceptible to epoxidation, a key step in the metabolic activation of many polycyclic aromatic hydrocarbons.

Table 2: Key Reactive Sites and Electron Density Characteristics in Benz[c]acridines

Reactive Site Description Significance
K-Region An external, phenanthrene-like double bond. High electron density makes it a primary site for metabolic activation (e.g., epoxidation). Charge at this site (QK) is linked to carcinogenic activity. researchgate.netnih.gov
L-Region A pair of opposing para-positions, analogous to the 9,10-positions in anthracene. The electronic properties and charge (QL) in this region are considered important for the molecule's biological interactions. nih.gov
Nitrogen Atom The heteroatom in the acridine core. Its electronegativity influences the overall electron distribution. The charge on the nitrogen atom (QN) is a factor in its biological activity. nih.gov

Resonance Energies and Aromaticity Studies

The stability of this compound is largely due to the delocalization of its π-electrons across the entire ring system, a property known as aromaticity. chemrxiv.org A quantitative measure of this stability is the resonance energy.

Table 3: Resonance Energy Findings for Benz[c]acridines

Parameter Method Finding Citation
Resonance Energy Aihara's TRE Theory Benz[c]acridines have positive resonance energies, indicating stable aromatic character. researchgate.net, nih.gov, nih.gov
Resonance Energy per π-electron (REPE) Aihara's TRE Theory Potently carcinogenic methyl-substituted benz[c]acridines exhibit significantly lower REPE values. nih.gov

Intermolecular Interactions

The way this compound interacts with other molecules, particularly biological macromolecules, is central to its mechanism of action. These non-covalent interactions are driven by the molecule's electronic structure.

Analysis of Stacking Interactions (e.g., π-π Stacking with DNA)

The planar, electron-rich structure of the this compound ring system makes it highly suitable for π-π stacking interactions. mdpi.com This is the primary mode through which it binds to DNA, by intercalating, or inserting itself, between the base pairs of the DNA double helix.

This intercalation disrupts the normal structure of DNA and can inhibit crucial processes like replication and transcription. Computational studies using perturbation theory have been employed to analyze the stacking energies and preferred binding sites of this compound derivatives with DNA fragments. researchgate.net More advanced studies have shown that the this compound scaffold has favorable stacking potential not only with standard DNA but also with non-canonical structures like G-quadruplexes. nih.gov Circular dichroism (CD) and mass spectrometry data confirm that in these interactions, the planar this compound chromophore achieves a coplanar orientation with adjacent nucleobases, which is indicative of strong and efficient π-π stacking. nih.gov

Table 4: Characteristics of this compound Stacking Interactions with DNA

Interacting Partner Interaction Mode Key Features Citations
DNA Duplex Intercalation The planar this compound ring inserts between DNA base pairs. mdpi.com,
DNA Base Pairs π-π Stacking Driven by interactions between the π-electron systems of this compound and the DNA bases. mdpi.com, nih.gov
G-Quadruplex DNA Stacking Favorable stacking with G4 motifs is observed, with a coplanar orientation between the chromophore and the guanine (B1146940) tetrad. nih.gov

Hydrogen Bonding Networks

The nitrogen atom in the acridine ring system is a key site for intermolecular interactions, particularly hydrogen bonding. Computational studies on related aza-aromatic systems demonstrate that the nitrogen atom can act as a hydrogen bond acceptor. nih.govresearchgate.net Theoretical calculations on complexes involving similar heterocyclic molecules show that hydrogen bonds, such as N-H···N interactions, are significant stabilizing forces. researchgate.net The formation of hydrogen bonds can influence the conformation and stability of molecular complexes. researchgate.netresearchgate.net

In systems where molecules can act as both hydrogen bond donors and acceptors, complex networks can form, which are critical in biological recognition and crystal engineering. nih.govresearchgate.net For instance, studies on acridine cocrystals reveal strong hydrogen bonds forming between the acridine nitrogen and hydroxyl groups of other molecules. mdpi.comresearchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analysis confirms the nature of these interactions, identifying them as moderate, closed-shell hydrogen bonds. nih.gov While direct computational studies on the hydrogen bonding networks of this compound itself are not extensively detailed in the provided results, the principles derived from studies on acridine and other aza-aromatics provide a strong basis for understanding its potential interactions. nih.govresearchgate.netmdpi.com

Influence of Substituents on Interaction Energies

Computational studies show that adding substituents to an aromatic heterocyclic ring significantly alters the molecule's interaction energies. mdpi.comacs.org The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—has a profound effect on the electronic properties and, consequently, the interaction strength. mdpi.comacs.org

For example, in studies of substituted heterocyclic arenes, electron-withdrawing groups were found to weaken certain non-covalent interactions, while electron-donating groups enhanced them. acs.org This effect is directly correlated with changes in the electronic distribution within the molecule. mdpi.com Theoretical investigations on substituted nitrobenzene, for instance, showed that the energy gap between frontier molecular orbitals is related to the nature of the halogen substituents. smf.mx Similarly, research on methyl-substituted benz[c]acridines demonstrates that the position and presence of methyl groups alter the molecule's resonance energy, which in turn correlates with its carcinogenic activity. researchgate.netnih.govnih.gov This suggests that substituents modify the interaction energies of this compound with biological macromolecules, a key factor in its biological effects. researchgate.net The substitution of a methyl group at position 7 of this compound, for instance, leads to enhanced tumor-initiating activity compared to the unsubstituted parent compound. researchgate.net

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For polycyclic aromatic compounds like this compound, QSAR studies have been instrumental in understanding and predicting their carcinogenicity. researchgate.neteuropa.eumdpi.com These models often use molecular descriptors derived from the chemical structure to predict an endpoint, such as carcinogenic potency. researchgate.netnih.gov

Several QSAR models have been developed for the carcinogenicity of chemical classes that include aza-PAHs. europa.eunih.gov For example, the Benigni/Bossa rulebase includes QSAR models for the mutagenic and carcinogenic activity of various chemical classes, including aromatic amines and polycyclic aromatic hydrocarbons. europa.eu Studies on benz[c]acridines have specifically aimed to establish a relationship between their structure and carcinogenic activity. nih.govnih.gov For instance, the tumor-initiating activity of this compound and its derivatives has been evaluated, providing data for such models. researchgate.net These computational approaches are recognized as valuable tools for regulatory purposes, helping to prioritize chemicals for further testing and assessment. nih.gov

QSAR Model FocusCompound ClassEndpointReference
Carcinogenicity & MutagenicityAromatic Amines, PAHsCarcinogenic Activity europa.eu
Carcinogenicity PredictionNon-congeneric chemicalsCarcinogenic Potency researchgate.net
Human CarcinogenicityGeneral ChemicalsOral & Inhalation Slope Factors nih.gov
Carcinogenicity of azaarenesBenz[c]acridinesCarcinogenic Activity nih.govnih.gov

Correlation of Electronic Parameters with Biological Activities

Quantum chemical calculations are frequently used to determine electronic parameters that can be correlated with the biological activities of molecules. nih.govnih.gov For this compound and its derivatives, theoretical studies have successfully linked specific electronic properties to their observed carcinogenicity. nih.govnih.gov

One key method used is Aihara's Topological Resonance Energy (TRE) theory, which calculates the resonance energy of these compounds. researchgate.netnih.govnih.gov Studies have shown that carcinogenic 7-methyl-benz[c]acridine derivatives have a significantly lower resonance energy per π-electron compared to non-carcinogenic derivatives. nih.gov Furthermore, quantum chemical analyses using methods like the Hückel orbital method have related the carcinogenic activity of benz[c]acridines to electronic charges at specific regions of the molecule (the QK, QN, and QL regions) and a high electron density on the Highest Occupied Molecular Orbital (HOMO). researchgate.netnih.gov Another study suggested a correlation between the biological activity of benz[c]acridines and molecular orbital parameters such as the charge at the C7 position and the ratio of polar to total surface area. nih.gov The energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is also a crucial parameter, as a smaller gap can indicate higher chemical reactivity and has been used to assess the bioactivity of molecules. irjweb.commdpi.comnih.gov

Electronic ParameterCorrelated Biological ActivityComputational MethodReference
Resonance Energy per π-electronCarcinogenicityAihara's TRE Theory nih.govnih.gov
Charge at QK, QN, QL regionsCarcinogenicityHückel Orbital Method nih.gov
High Electron Density on HOMOCarcinogenicityHückel Orbital Method researchgate.netnih.gov
Charge at C7ImmunomodulationQuantum Chemical Analysis nih.gov
HOMO-LUMO GapGeneral Bioactivity/ReactivityDFT irjweb.comnih.gov

Advanced Computational Characterization

Prediction of Nonlinear Optical (NLO) Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the nonlinear optical (NLO) properties of molecules. mdpi.comanalis.com.myresearchgate.net NLO materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its hyperpolarizability, which can be significantly enhanced in molecules with strong electron donor-acceptor groups connected by a π-conjugated system. analis.com.my

While specific DFT calculations for the NLO properties of this compound were not found in the search results, studies on the parent acridine molecule provide significant insights. mdpi.comresearchgate.net For example, a cocrystal of acridine with 2,4-dihydroxybenzaldehyde (B120756) was investigated using DFT at the B3LYP/6-311++G level, and the calculations predicted it to be a promising candidate for NLO applications. mdpi.comresearchgate.net The study calculated the first and second hyperpolarizability values, which are key indicators of NLO activity. mdpi.com The calculated HOMO-LUMO energy gap for the cocrystal was found to be in a range typical for NLO materials, indicating potential charge-transfer interactions that are crucial for a strong NLO response. mdpi.comresearchgate.net These findings suggest that this compound, as a larger conjugated system, could also exhibit interesting NLO properties, potentially enhanced by the strategic addition of donor and acceptor substituents. analis.com.myresearchgate.net

Molecular Docking Simulations for Target Bindingresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of ligands, such as this compound and its derivatives, to their biological targets at a molecular level. These simulations provide insights into binding affinity, specific molecular interactions, and the structural basis for biological activity, thereby guiding the rational design of new therapeutic agents.

Interaction with DNA and Topoisomerase I

Molecular docking studies have been employed to investigate the interaction of this compound derivatives with DNA and the human DNA-Topoisomerase I (Topo I) complex. The planar structure of the this compound ring system allows it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.

In one study, a series of acridine thiosemicarbazide (B42300) derivatives featuring a this compound ring were docked into the active site of the human DNA-Topo I complex (PDB ID: 1T8I). The results indicated that these compounds occupy the same binding site as the known Topo I inhibitor, camptothecin. mdpi.com The planar this compound moiety was found to interact with DNA base pairs TGP11, DA113, and DC112 through π-π stacking forces. mdpi.com Furthermore, specific derivatives, such as compounds 4d and 4e from the study, formed hydrogen bonds between the nitrogen and sulfur atoms of their thiocarbamide groups and the amino acid residues GLU356 and LYS411 of the enzyme. mdpi.com These combined interactions are believed to anchor the compounds at the binding site, contributing to their Topo I inhibitory activity. mdpi.com

Another investigation involving hybrid molecules of 1,8-naphthalimide (B145957) and this compound isothiocyanate also explored binding with the DNA-Topo I complex. scispace.com These studies highlight the crucial role of the extended aromatic system of this compound in DNA intercalation, a key mechanism for the anticancer effects of this class of compounds. mdpi.comontosight.ai

Compound/DerivativeTarget ProteinPDB IDKey Interacting DNA Bases/ResiduesType of InteractionReference
This compound thiosemicarbazide (4d, 4e)DNA-Topo I1T8ITGP11, DA113, DC112, GLU356, LYS411π-π stacking, Hydrogen bonding mdpi.com

Interaction with Tubulin

Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. It is a well-established target for anticancer drugs. Molecular docking simulations have been performed to explore the potential of this compound derivatives as tubulin polymerization inhibitors.

A study on novel Benzo[c]acridine-diones showed that these compounds could potentially bind to the colchicine-binding site of tubulin. researchgate.net The lead compound from this series, 4g , was docked into this specific site to elucidate its mode of interaction. researchgate.net The results from these simulations, combined with in-vitro assays showing cell cycle arrest at the G2/M phase, support the hypothesis that these this compound derivatives exert their anticancer effects by disrupting microtubule dynamics. researchgate.net

Compound/DerivativeTarget ProteinBinding SitePredicted ActivityReference
Benzo[c]acridine-dione (4g)TubulinColchicine-binding siteTubulin polymerization inhibitor researchgate.net

Interaction with Hemoglobin

Molecular docking has also been used to explore the binding of this compound to other proteins, such as hemoglobin. In a study investigating phytochemicals for their potential in managing sickle cell anemia, this compound was identified as a compound with a high binding affinity for hemoglobin. researchgate.net The study aimed to identify natural compounds that could prevent the polymerization of sickle hemoglobin. The docking results suggested that this compound has a particular binding affinity for the protein, indicating its potential to interfere with the pathological processes of the disease. researchgate.net

Compound/DerivativeTarget ProteinPredicted OutcomeReference
This compoundHemoglobinHigh binding affinity, potential to inhibit polymerization researchgate.net

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups and inferring molecular interactions within a compound.

FT-IR spectroscopy is employed to detect characteristic vibrational frequencies of chemical bonds within the Benz[c]acridine molecule. For polycyclic aromatic compounds like this compound, the FT-IR spectrum typically exhibits absorption bands corresponding to aromatic C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1650-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, characteristic of the substitution pattern on the aromatic rings, are also expected in the fingerprint region (below 1000 cm⁻¹). The presence of the nitrogen atom within the acridine (B1665455) ring system may influence these vibrational modes, and specific bands related to the C=N stretching of the heterocyclic ring might be observed. While FT-IR spectroscopy is a standard method for characterizing such compounds, specific experimental FT-IR data for unsubstituted this compound (C₁₇H₁₁N) were not explicitly detailed in the current search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule by analyzing the magnetic environments of atomic nuclei. Both ¹H NMR and ¹³C NMR provide critical information regarding the proton and carbon frameworks, respectively.

¹H NMR spectroscopy provides insights into the different proton environments within the this compound structure. The chemical shifts (δ), multiplicity, and coupling constants (J values) of the proton signals reveal the number of distinct proton types, their neighboring atoms, and the connectivity within the molecule. For this compound, which possesses a complex polycyclic aromatic system, the ¹H NMR spectrum would typically show a series of signals in the aromatic region (approximately 6.5-9.5 ppm), corresponding to the various aromatic protons. The specific positions and splitting patterns of these signals are highly sensitive to the electronic environment created by the fused rings and the nitrogen atom, allowing for a detailed assignment of each proton. However, specific experimental ¹H NMR data for unsubstituted this compound (C₁₇H₁₁N) were not explicitly detailed in the current search results.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbon signals are indicative of their hybridization state and electronic environment (e.g., aromatic carbons, carbons adjacent to the nitrogen atom). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. For this compound, the ¹³C NMR spectrum would display numerous signals in the aromatic carbon region (typically 100-160 ppm), reflecting the diverse carbon environments within its fused ring system. Similar to ¹H NMR, specific experimental ¹³C NMR data for unsubstituted this compound (C₁₇H₁₁N) were not explicitly detailed in the current search results.

Mass Spectrometry for Molecular Composition and Fragmentation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and investigating its fragmentation pathways, which can provide valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally labile compounds, making it suitable for this compound. In positive ion mode, ESI-MS typically yields the protonated molecular ion ([M+H]⁺), confirming the molecular weight. For this compound (C₁₇H₁₁N), the exact mass is 229.08915 Da massbank.eumassbank.jp.

Experimental ESI-MS data for this compound show a prominent protonated molecular ion ([M+H]⁺) at m/z 230.0964 massbank.eumassbank.jp. Further fragmentation of this precursor ion, often achieved through tandem mass spectrometry (MS/MS or MS2) with techniques like Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), provides characteristic fragment ions. For this compound, key fragmentation pathways include the loss of neutral molecules or radical species, leading to diagnostic peaks. For instance, fragment ions observed include m/z 229.0879 (corresponding to C₁₇H₁₁N⁺) and m/z 202.0777 (corresponding to C₁₆H₁₀⁺), indicating specific bond cleavages within the polycyclic aromatic structure massbank.eumassbank.jp.

Table 1: Predicted ESI-MS Adducts and m/z Values for this compound

Adduct Typem/z (Predicted)
[M+H]⁺230.09642
[M+Na]⁺252.07836
[M-H]⁻228.08186
[M+NH₄]⁺247.12296
[M+K]⁺268.05230
[M]⁺229.08859
[M]⁻229.08969
[M+H-H₂O]⁺212.08640
[M+HCOO]⁻274.08734
[M+CH₃COO]⁻288.10299
[M+Na-2H]⁻250.06381

Table 2: Experimental ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺ Precursor)

m/z (Observed)Tentative FormulaCollision EnergyFragmentation ModeInstrument Type
230.0964[M+H]⁺ (Base Peak)35 NCE / 35%HCD / CIDLC-ESI-QFT / ESI-ITFT
229.0879C₁₇H₁₁N⁺35 NCE / 35%HCD / CIDLC-ESI-QFT / ESI-ITFT
202.0777C₁₆H₁₀⁺35 NCE / 35%HCD / CIDLC-ESI-QFT / ESI-ITFT

Investigations into Biological Interactions and Mechanistic Pathways Excluding Clinical Studies

Cellular Effects and Mechanistic Elucidation (in vitro cell lines)

Cytotoxic Effects on Cancer Cell Lines (in vitro)

Benz[c]acridine and its derivatives have demonstrated significant cytotoxic effects on various cancer cell lines in vitro. Acridine (B1665455) derivatives, in general, are known for their potential as anticancer drugs due to their planar structure, which allows strong binding to DNA mdpi.comif-pan.krakow.pl. This DNA binding often leads to the inhibition of DNA topoisomerase I or II enzymes, causing DNA damage, disrupting DNA repair and replication, and ultimately inducing cell death mdpi.comif-pan.krakow.pl.

Specific studies on this compound derivatives have shown promising results. For instance, a new series of benzo[c]acridine-diones exhibited significant antiproliferative activity against eight cancer cell lines, including MCF-7, A2780, HeLa, HepG2, DU145, A549, PC3, and LNCAP cells, with IC50 values ranging from 5.23 to 24.32 µM researchgate.net. One particular compound, 4g, showed potent antiproliferative activity across all tested cancer cells, with the highest sensitivity observed in the PC3 cell line researchgate.net.

Another study synthesizing acridine thiosemicarbazides derivatives, including those with a this compound ring, evaluated their cytotoxicity in five human cancer cell lines: leukemia cell HL-60, acute lymphoblastic leukemia cell MT-4, cervical cancer cell Hela, hepatocellular carcinoma cell HepG2, and breast cancer cell MCF-7 mdpi.com. Compounds 4a, 4b, 4d, and 4e exhibited high cytotoxicity against the MT-4 cell line, with IC50 values of 18.42 ± 1.18, 15.73 ± 0.90, 10.96 ± 0.62, and 11.63 ± 0.11 µM, respectively mdpi.com.

Platinum complexes incorporating this compound as an intercalating moiety have also been explored for their cytotoxic potential. These complexes, such as Pt8, were synthesized to increase size and hydrophobicity compared to acridine-based counterparts researchgate.netnih.gov. While Pt8 was reported to be slightly less cytotoxic than its acridine analogue Pt7, it showed significantly different cellular pharmacology and target binding properties nih.gov. Platinum-acridine hybrid agents, including those with this compound, have demonstrated low-nanomolar potency in chemoresistant non-small cell lung cancer (NSCLC) cell lines nih.govnih.gov.

The cytotoxic activity of acridine derivatives can be influenced by substitutions on the acridine ring. For example, novel N-(acridin-9-yl)-N-(2-substituted benzoyl) derivatives showed promising inhibition in breast cancer cell lines (MCF-7), with derivative APZ7 exhibiting a significant IC50 value of 46.402 µg/ml and AP10 showing 59.42 µg/ml benthamdirect.com.

Here is a table summarizing some cytotoxic effects:

Compound/DerivativeCell Line(s)IC50 (µM)Reference
Benzo[c]acridine-dione 4gPC3, MCF-7, A2780, HeLa, HepG2, DU145, A549, LNCAP5.23–24.32 researchgate.net
Acridine thiosemicarbazide (B42300) 4aMT-418.42 ± 1.18 mdpi.com
Acridine thiosemicarbazide 4bMT-415.73 ± 0.90 mdpi.com
Acridine thiosemicarbazide 4dMT-410.96 ± 0.62 mdpi.com
Acridine thiosemicarbazide 4eMT-411.63 ± 0.11 mdpi.com
Pt7 (platinum-acridine)NSCLC cell lines, HL-60Nanomolar range (e.g., 0.08 ± 0.01) nih.gov
Pt8 (platinum-benz[c]acridine)NSCLC cell lines, HL-60Slightly higher than Pt7 nih.gov
N-(acridin-9-yl)-N-(2-substituted benzoyl) APZ7MCF-746.402 µg/ml benthamdirect.com
N-(acridin-9-yl)-N-(2-substituted benzoyl) AP10MCF-759.42 µg/ml benthamdirect.com

Induction of Apoptosis Pathways (in vitro)

This compound derivatives, similar to other acridine compounds, are known to induce apoptosis in cancer cells. The ability of acridine compounds to induce cell death is often linked to their DNA-intercalating properties and their impact on crucial cellular processes mdpi.comif-pan.krakow.plusp.br.

For example, a benzo[c]acridine-dione derivative (compound 4g) was found to induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in PC3 and MCF-7 cancer cells at low concentrations researchgate.net. At higher concentrations, this compound also caused necrosis in these cell lines researchgate.net. Apoptosis induction was assessed using annexin (B1180172) V-FITC/propidium iodide staining assays, which help differentiate between live, early apoptotic, late apoptotic, and necrotic cells researchgate.net.

Acridine-based compounds generally stimulate apoptosis in non-small cell lung cancer (NSCLC) cells iiarjournals.org. Studies on 9-aminoacridine (B1665356) derivatives, which include substituted benz[a]acridines and benz[c]acridines, have confirmed their ability to induce apoptosis in various cancer cells, including pancreatic cancer cells and NSCLC cell lines iiarjournals.org. Markers of apoptosis, such as poly (ADP-ribose) polymerase (PARP) cleavage and annexin V staining, have been used to demonstrate this effect iiarjournals.org. For instance, treatment of A549 and H2009 NSCLC cell lines with acridine-based compounds resulted in a significant increase in annexin V-positive cells, indicating induced apoptotic cell death iiarjournals.org.

The mechanism of apoptosis induction by acridine derivatives can involve the inhibition of DNA topoisomerase II, which is known to lead to apoptosis in mammalian cells benthamdirect.comiiarjournals.org. Some acridine derivatives have been found to trigger apoptosis by stopping the cell cycle in the S phase and inhibiting topoisomerase activity benthamdirect.com.

Disruption of DNA Replication and Repair Mechanisms (in vitro)

Acridine compounds, including this compound derivatives, exert their cytotoxic effects largely through interactions with DNA, leading to the disruption of DNA replication and repair mechanisms mdpi.comif-pan.krakow.pl. The planar structure of acridines allows them to intercalate between the base pairs of double-stranded nucleic acids, a process known as π-stacking interaction mdpi.comif-pan.krakow.plcapes.gov.br. This intercalation distorts the DNA helix, thereby interfering with its crucial roles in cell division and other cellular functions if-pan.krakow.plnih.gov.

Dimethylbenz[c]acridines, for example, interact with DNA in aqueous solutions, forming complexes that exhibit lower sedimentation rates and greater thermal stabilities than free DNA capes.gov.br. The observed bathochromic shifts in their absorption spectra and changes in DNA's physical properties indicate that these compounds intercalate between DNA bases capes.gov.br. Interestingly, their similar binding extent to native and denatured DNA suggests intercalation between adjacent bases on the same strand capes.gov.br.

The disruption of DNA replication and repair is a key mechanism for the antitumor activity of acridine derivatives mdpi.comif-pan.krakow.pl. Many clinically useful DNA-intercalating agents inhibit enzymes like DNA topoisomerase I or II, which are essential for DNA replication, transcription, and repair mdpi.comif-pan.krakow.plresearchgate.net. By inhibiting these topoisomerases, acridine compounds can induce DNA damage that the cell's repair mechanisms cannot effectively handle, leading to cell cycle arrest and apoptosis mdpi.comif-pan.krakow.plusp.br. The strength and kinetics of acridine binding to DNA are crucial factors influencing their anticancer activity if-pan.krakow.pl.

The ability of acridine derivatives to form DNA adducts also contributes to their genotoxicity nih.govnih.gov. Platinum-benz[c]acridine hybrid agents, for instance, form DNA adducts that are more disruptive than those formed by cisplatin, a common chemotherapy drug nih.gov. These structural modifications to DNA hinder effective genome repair, ultimately leading to cell death researchgate.net.

Cellular Uptake and Subcellular Distribution Studies (in vitro, e.g., Confocal Microscopy)

Understanding the cellular uptake and subcellular distribution of this compound and its derivatives is crucial for elucidating their mechanisms of action. Confocal microscopy is a valuable tool for visualizing the intracellular localization of fluorescent compounds.

Studies on platinum-acridine hybrid agents, which include this compound derivatives, have utilized confocal microscopy to investigate their distribution within cells nih.gov. These studies revealed significant differences in the subcellular distribution of acridine- and this compound-based hybrids nih.gov. For example, while platinum-acridines can achieve approximately 60-fold higher intracellular levels than cisplatin, they result in 5-fold higher DNA adduct levels nih.gov. This suggests that the design of the intercalator moiety, such as the use of this compound, can influence cellular uptake and target binding levels nih.gov.

The contribution of lysosome disruption to cell death, particularly for this compound derivatives, has been considered, with confocal images suggesting that lysosome-type vesicles may be involved in the subcellular trafficking of these hybrid molecules and their delivery across the nuclear membrane nih.gov.

General acridine dyes, like acridine orange (AO), are widely used in confocal microscopy to study their interaction with nucleic acids and various subcellular compartments due to their unique metachromatic properties biorxiv.org. AO stains cell nuclei green by binding to DNA and emits red fluorescence when interacting with single-stranded RNA or denatured DNA in the cytoplasm, forming B-type complexes biorxiv.org. This differential staining allows for visualization of cellular morphology and the distinction between live, apoptotic, and necrotic cells nih.govspringermedizin.de. While these studies primarily use acridine orange as a stain, the principles of cellular uptake and distribution observed provide insights into how other acridine-based compounds, including this compound, might behave within cells.

Antimicrobial Activities (in vitro)

Antibacterial Efficacy and Mechanisms

This compound derivatives have demonstrated antimicrobial activities in vitro, particularly against bacteria and fungi. The antimicrobial efficacy of acridines is often linked to their ability to interact with DNA, similar to their anticancer mechanisms ceon.rsrsc.org.

A comparative study on the antibacterial effect of various compounds, including 12 this compound derivatives, against Escherichia coli K12 showed that all this compound derivatives exhibited moderate antibacterial activity nih.gov. This suggests a general antimicrobial potential for this class of compounds nih.gov.

Further research on acridine thiosemicarbazides derivatives, some of which contain the this compound ring, revealed potent antimicrobial activity mdpi.com. Specifically, compound 4c displayed excellent antibacterial and antifungal activity against a range of microorganisms, including Staphylococcus aureus, Shigella Castellani, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans mdpi.commdpi.com. The Minimum Inhibitory Concentration (MIC) values for compound 4c were reported as 10 µM for S. aureus and S. castellani, 20 µM for E. coli, 10 µM for P. aeruginosa, and 10 µM for C. albicans mdpi.commdpi.com. This indicates that certain structural modifications to the this compound core can enhance its antimicrobial properties mdpi.com.

The mechanism of antibacterial activity for acridines is believed to involve their ability to intercalate into bacterial DNA, disrupting DNA replication and other essential cellular functions researchgate.netceon.rs. Factors such as cation formation, high levels of ionization at neutral pH, and a planar molecular surface area are considered important for their antibacterial activity ceon.rs. Electronic conjugation between the nitrogen atom in the acridine ring and an amino group, leading to ionization, also contributes to their high activity ceon.rs.

Here is a table summarizing some antimicrobial efficacy data:

Compound/DerivativeMicroorganismMIC (µM)Reference
This compound derivatives (general)Escherichia coli K12Moderate activity nih.gov
Acridine thiosemicarbazide 4cStaphylococcus aureus10 mdpi.commdpi.com
Acridine thiosemicarbazide 4cShigella Castellani10 mdpi.commdpi.com
Acridine thiosemicarbazide 4cEscherichia coli20 mdpi.commdpi.com
Acridine thiosemicarbazide 4cPseudomonas aeruginosa10 mdpi.commdpi.com
Acridine thiosemicarbazide 4cCandida albicans10 mdpi.commdpi.com

Antiviral and Antiparasitic Effects (in vitro)

This compound and its derivatives have demonstrated potential in vitro antiviral and antiparasitic activities. Certain acridine derivatives have exhibited anti-herpes activity, which is thought to be mediated by their ability to intercalate into DNA and disrupt enzyme-DNA interactions, including the inhibition of topoisomerase II americanelements.com.

In the realm of antiparasitic effects, 9-aminoacridine derivatives have shown significant antimalarial activity against the human malaria parasite Plasmodium falciparum in the nanomolar concentration range nih.gov. Studies have indicated that the presence of chloro and methoxy (B1213986) substituents within the acridine structure can lead to higher inhibitory activity on β-hematin formation, although this inhibition does not always directly correlate with antimalarial efficacy americanelements.com. Morpholinyl compounds have also displayed modest antimalarial activity americanelements.com. Furthermore, a specific derivative, 1-(4-nitro-phenyl)-4-(7-benz[c]acridinyl) thiosemicarbazide, was identified as having potent antimicrobial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µM, suggesting its potential as a lead compound for novel antimicrobial agents nih.gov.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies of this compound and its derivatives highlight the critical role of substituent position, nature, and electronic and steric effects in modulating their biological interactions.

Influence of Substituent Position and Nature on Biological Activities

In the context of anticancer activity, the presence of electron-donating groups on the acridine ring, such as a methoxy group at the C2 position, has been shown to enhance activity americanelements.com. For 9-aminoacridine derivatives, substituents at the 9-position are crucial determinants for increasing cytotoxicity and other biological properties nih.gov. Research also indicates that acridine moieties substituted with electron-donating groups at the 7- or 8-positions can lead to more active compounds, potentially due to improved DNA interaction nih.gov. Conversely, the incorporation of alkoxy or acylamino linkers can result in a decrease in antiproliferative activity americanelements.com. Interestingly, methyl and chloro groups at the C4 and C6 positions of the acridine ring, respectively, have been observed to have no significant effect on activity in some studies americanelements.com. The position of the nitrogen heteroatom within the acridine structure can also markedly influence mutagenic activity uni.lu.

A notable finding from SAR studies is the differential carcinogenicity among methyl-substituted Benz[c]acridines. Specifically, 7-methyl-substituted compounds, including 7-methylthis compound, 7,9-dimethylthis compound, 7,10-dimethylthis compound, 7,11-dimethylthis compound, 7,9,10-trimethylthis compound, and 7,9,11-trimethylthis compound, have been identified as carcinogenic. In contrast, the parent compound this compound and other methyl-substituted isomers such as 8-methylthis compound, 9-methylthis compound, 10-methylthis compound, 11-methylthis compound, and 5,7-dimethylthis compound, were found to be inactive in carcinogenicity assays nih.gov.

Steric and Electronic Effects on Biological Interactions

Steric and electronic effects play a pivotal role in dictating the biological interactions of this compound derivatives. Substituents on the acridine framework can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and tendency with biological targets americanelements.com. For instance, steric hindrance caused by certain substituents can impede enzyme-inhibitor interactions nih.gov. The presence of an 11-methyl group in 7,11-dimethylthis compound has been observed to exert a steric effect on the ring-nitrogen atom, which in turn impacts its K-region reactivity and associated mutagenic and carcinogenic activities.

Metabolic Transformation and Activation Pathways

The metabolic transformation of this compound and its derivatives is a crucial process influencing their biological activity, particularly their potential for activation into reactive species.

Microsomal Metabolism of this compound and its Derivatives

The metabolism of this compound and its derivatives primarily occurs in liver and lung microsomal preparations. This process is largely mediated by cytochrome P450-dependent monooxygenase systems, which are instrumental in the metabolic activation of these compounds uni.lu. The predominant metabolic pathways involve epoxidation, followed by the hydrolysis of these epoxides to form dihydrodiols. Additionally, N-oxidation is a probable metabolic route for this compound itself.

Studies using human liver microsomes have shown that 7-methylthis compound (7MBAC) is oxidized to a variety of products. Among these, the 8,9-dihydrodiol and the K-region dihydrodiol (5,6-dihydrodiol) are identified as major metabolites. Other significant metabolites include 7-hydroxymethylthis compound and its 5,6-oxide. The specific cytochrome P450 isoforms involved exhibit regioselectivity in their metabolic actions. For instance, P4501A2 demonstrates high regioselectivity for the production of the 3,4-dihydrodiol of 7-methylthis compound, which is considered a proximate carcinogen. In contrast, P4503A4 shows higher regioselectivity for K-region oxidation.

Identification of Metabolites (e.g., Dihydrodiols, Epoxides) and their Reactivity

The identification of specific metabolites, particularly dihydrodiols and epoxides, is crucial for understanding the reactivity and biological effects of this compound. Key metabolites include various dihydrodiols and their corresponding epoxide forms uni.lu.

Among the metabolically possible trans-dihydrodiols of this compound, the 3,4-dihydrodiol is uniquely metabolized to mutagenic products to a greater extent compared to other dihydrodiols (such as the 1,2-, 5,6-, 8,9-, and 10,11-dihydrodiols), which are not significantly activated to mutagenic metabolites uni.lu. The bay-region diol-epoxides of this compound, specifically the 3,4-diol-1,2-epoxide, exhibit high mutagenic activity in both bacterial and mammalian cell systems uni.lu. Notably, the diol-epoxide 2 isomer of this compound 3,4-diol-1,2-epoxide was found to be approximately twice as mutagenic as the diol-epoxide 1 isomer in Chinese hamster V79 cells. This isomer (isomer 2 of the bay-region 3,4-diol-1,2-epoxide) also demonstrated the highest tumorigenic activity among the tested derivatives, inducing significantly more lung tumors compared to isomer 1, the 3,4-dihydrodiol, or the parent this compound compound. In contrast, the K-region 5,6-oxide and other non-bay-region diol-epoxides, such as the 8,9-diol-10,11-epoxide and 10,11-diol-8,9-epoxide, showed minimal or no tumorigenic activity.

The trans-3,4-dihydrodiol of this compound and its diol-epoxide metabolites, particularly the anti-3,4-dihydrodiol-1,2-epoxide, have been identified as potent tumor initiators. A critical aspect of the biological activity of these metabolites is their ability to form DNA adducts, which are considered crucial in the initiation of cancer. The 3R,4R-absolute configuration is predominantly observed for proximate carcinogens like the 3,4-dihydrodiol of 7-methylthis compound.

Environmental Occurrence and Fate

Detection and Quantification in Environmental Matrices

The detection and quantification of Benz[c]acridine in various environmental samples are crucial for understanding its distribution and potential impact. Analytical methods such as high-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for its determination. iarc.frtandfonline.com

Presence in Atmospheric Particulate Matter

This compound has been identified as a component of atmospheric particulate matter. iarc.fr In urban atmospheres, the mean concentrations of total four-ring azaarenes, which include this compound, have been measured in the range of 0.007 to 0.72 nanograms per cubic meter (ng/m³). iarc.frnih.gov The airborne particulate Standard Reference Material (SRM 1649) from the National Institute of Standards and Technology (NIST) contains this compound at a concentration of 0.26 micrograms per gram (µg/g). iarc.frnih.gov

Analytical methods have been developed for the specific quantification of azaarenes in atmospheric particulate matter. researchgate.net For instance, a GC-MS method has a detection limit for this compound of 1.50 micrograms per liter (µg/L), which corresponds to 2.75 picograms per cubic meter (pg/m³) for a 540 m³ air sample. tandfonline.comresearchgate.netresearchgate.net

Occurrence in Cigarette Smoke Condensates

This compound is a known constituent of tobacco smoke. ontosight.ai While specific quantities can vary, it is recognized as one of the numerous chemical substances generated during the combustion of tobacco. kau.edu.sakfnl.gov.sawikipedia.org Improved analytical techniques, such as gas chromatography, have been utilized to isolate and identify this compound from the complex mixture of tobacco-smoke condensate. iarc.fr

Detection in Foodstuffs (e.g., Grilled Meat)

Thermally processed foods, particularly those cooked at high temperatures like grilling, can contain this compound. nih.govhaz-map.com Studies have reported the presence of this compound in grilled meats, with concentrations ranging from 0.2 to 2.9 nanograms per gram (ng/g) of meat. nih.gov In one study of various grilled and fried meat dishes, the total content of several azaarenes, including this compound, ranged from 0.79 to 3.30 ng/g. researchgate.net Another study on raw pork from different origins found azaarene concentrations to be between 2.75 and 3.69 ng/g, with levels increasing in grilled samples to a range of 6.21 to 8.08 ng/g. researchgate.net

Concentrations of this compound and Related Azaarenes in Meat

Sample TypeCompound(s)Concentration Range (ng/g)Reference
Grilled MeatThis compound and dibenzacridine isomers0.2 - 2.9 nih.gov
Grilled/Fried Meat DishesTotal Azaarenes (including this compound)0.79 - 3.30 researchgate.net
Raw PorkTotal Azaarenes2.75 - 3.69 researchgate.net
Grilled PorkTotal Azaarenes6.21 - 8.08 researchgate.net

Contamination in Industrial Products (e.g., Creosote (B1164894) Oils)

This compound is a known contaminant in industrial products such as creosote oils, which are widely used as wood preservatives. acs.orgosti.gov Analytical methods have been specifically developed to separate and quantify carcinogenic Benz[c]acridines in these oils. acs.orgwho.intcore.ac.uk One study identified and quantified several this compound congeners in a creosote oil sample, with the following concentrations:

This compound: 7.7 µg/g

9-Methylthis compound: 18.4 µg/g

10-Methylthis compound: 192.7 µg/g acs.org

Environmental Distribution and Seasonal Variation

The distribution of this compound in the environment is influenced by its sources and physicochemical properties. In aquatic environments, it has been detected in river and coastal sediments. iarc.froup.com For instance, in the Dutch coastal zone of the North Sea, the concentration of this compound in sediments ranged from 3.3 to 11.2 ng/g dry weight. uva.nl

Atmospheric concentrations of azaarenes, including this compound, exhibit seasonal variations. iarc.frnih.gov Higher concentrations are typically observed during the winter months, while the lowest levels occur in the summer. iarc.frnih.govepa.gov This pattern is attributed to increased emissions from combustion sources for heating during colder periods and differences in the partitioning of these compounds between the gas and particle phases at different temperatures. iarc.frresearchgate.net In one study, the total mean concentration of azaarenes in an urban site was 6.0 ng/m³ in the winter and 0.90 ng/m³ in the summer. tandfonline.comresearchgate.net

Seasonal Variation of Total Azaarene Concentrations in an Urban Atmosphere

SeasonMean Concentration (ng/m³)Reference
Winter6.0 tandfonline.comresearchgate.net
Summer0.90 tandfonline.comresearchgate.net

Environmental Transformation and Degradation Processes

Once released into the environment, this compound can undergo various transformation and degradation processes. Photodegradation, the breakdown of compounds by light, is a significant fate process for many PAHs. gov.bc.ca The presence of an epoxide group, as seen in derivatives like this compound 5,6-epoxide, can alter the reactivity and biological properties of the parent compound. ontosight.ai

Studies on the photodegradation of the related compound acridine (B1665455) on model atmospheric particulate matter have shown that it can be transformed into other compounds, such as acridone (B373769). researchgate.net The rate and products of these transformations are influenced by the surface on which the compound is adsorbed. researchgate.net While specific studies on the complete environmental degradation pathways of this compound are limited, its structural similarity to other PAHs suggests that it is subject to similar transformation processes, including photochemical reactions in the atmosphere and microbial degradation in soil and water.

Photodegradation Pathways (Implied from photophysical properties)

The photodegradation of azaarenes, the class of compounds to which this compound belongs, is significantly influenced by their ability to absorb ultraviolet (UV) radiation. uva.nluva.nl Upon absorption of light, these molecules can undergo photochemical transformations through various mechanisms, including photosensitization and photomodification. uva.nl Photosensitization involves the transfer of energy from the excited azaarene to other molecules, such as oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. mdpi.com These ROS can then degrade the parent compound and other organic pollutants. mdpi.com Photomodification, on the other hand, involves the direct structural alteration of the azaarene molecule itself, often leading to oxygenated products. uva.nl

While specific studies on the photophysical properties and detailed photodegradation pathways of this compound are limited, inferences can be drawn from its structural analog, acridine, and other related PAHs. Acridine is known to be phototoxic, a property linked to its UV absorption characteristics. uva.nluva.nl The primary photoproduct of acridine is often reported to be 9(10H)-acridone. researchgate.netresearchgate.net The formation of dihydrodiols through reactions involving singlet oxygen has also been suggested for acridine. researchgate.net

Given the structural similarities, it is plausible that this compound undergoes similar photodegradation processes. The presence of the additional benzene (B151609) ring in this compound may influence its absorption spectrum and the quantum yields of photochemical reactions, but the fundamental pathways are likely to be analogous. Therefore, the photodegradation of this compound is expected to proceed via oxidation, potentially leading to the formation of benz[c]acridones and corresponding dihydrodiols. The planarity of the acridine structure allows for intercalation into DNA, and upon light excitation, it can generate ROS, suggesting a potential for photodynamic activity which contributes to its degradation and impact on biological systems. nih.govnih.gov

Table 1: Postulated Photodegradation Products of this compound

Product TypeSpecific Compound (Postulated)
Oxidized ProductBenz[c]acridone
Dihydroxylated ProductThis compound-dihydrodiol

Biotransformation in Environmental Systems

The biotransformation of azaarenes in the environment is primarily mediated by microorganisms, including bacteria and fungi. researchgate.net The rate and extent of degradation are dependent on the structure of the compound, with larger, more complex azaarenes generally being more persistent. researchgate.net

Studies on the metabolism of the isomeric benz[a]acridine (B1217974) and the parent compound acridine provide insights into the likely biotransformation pathways for this compound. The metabolism of benz[a]acridine and this compound by rat liver microsomes has been shown to yield phenols and dihydrodiols as major metabolites. nih.gov This suggests that enzymatic hydroxylation is a key initial step in the breakdown of these molecules.

Microbial degradation of acridine has been studied in various organisms. For instance, the bacterium Mycobacterium vanbaalenii has been shown to transform acridine into several metabolites, including 9,10-dihydroacridine, 4-hydroxyacridine, acridine cis-1,2-dihydrodiol, and acridin-9(10H)-one. oup.com Fungi are also capable of metabolizing acridine, producing compounds such as acridine trans-1,2-dihydrodiol and 2-hydroxyacridine. oup.com Anaerobic microorganisms can metabolize acridine to acridin-9(10H)-one and hydroxyacridines. oup.com

While specific studies on the biotransformation of this compound by environmental microorganisms are scarce, it is reasonable to expect that similar enzymatic processes occur. Bacteria and fungi in soil and sediment are likely to initiate the degradation of this compound through oxidation, catalyzed by monooxygenase and dioxygenase enzymes. This would lead to the formation of hydroxylated derivatives and dihydrodiols. These initial transformation products can then undergo further degradation, potentially leading to ring cleavage and mineralization. However, it is also noted that the transformation of larger azaarenes by microorganisms proceeds much slower than that of smaller ones. researchgate.net

Table 2: Potential Biotransformation Products of this compound in Environmental Systems

Organism TypeProposed Metabolic PathwayPotential Metabolites
BacteriaHydroxylation, Dihydroxylation, OxidationHydroxythis compound, this compound-dihydrodiol, Benz[c]acridone
FungiHydroxylation, DihydroxylationHydroxythis compound, this compound-dihydrodiol

Advanced Applications of Benz C Acridine and Its Derivatives Non Clinical

Fluorescent Probes in Molecular and Cellular Biology

The inherent fluorescence of benz[c]acridine derivatives makes them excellent candidates for use as probes in biological systems, enabling the study of complex molecular interactions and cellular processes. ontosight.aisolubilityofthings.com

Use in Biochemical Assays for DNA/RNA Structure and Interaction Studies

Acridine (B1665455) derivatives, including those based on the this compound scaffold, are known for their ability to interact with nucleic acids such as DNA and RNA. ontosight.ainih.gov Their planar structure allows for intercalation into the DNA double helix, a mechanism that can be exploited in biochemical assays to study DNA and RNA structure and interactions. ontosight.ainih.gov This intercalation can lead to changes in the fluorescent properties of the probes, providing a signal for detection and analysis. mdpi.comdu.lv For instance, some acridine-based fluorescent dyes show a significant increase in fluorescence intensity upon binding to nucleic acids. mdpi.com Studies have explored the use of acridine derivatives as DNA-binding agents to investigate DNA structures and interactions. ontosight.ai The binding of these dyes to nucleic acids can induce spectral shifts, such as bathochromic and hyperchromic shifts in absorption spectra, indicating modifications in the structure and interaction between the fluorescent dyes and DNA/oligonucleotide molecules. du.lv

Intracellular Imaging (e.g., Iron Ions in Living Cells)

Beyond nucleic acid studies, acridine-based compounds are being developed as fluorescent chemosensors for intracellular imaging of various ions, including iron ions (Fe³⁺) in living cells. researchgate.netresearchgate.net These chemosensors are designed to exhibit selective fluorescence responses to specific metal ions. For example, some acridine-based chemosensors have demonstrated excellent selective fluorescence responses towards Fe³⁺ ions. researchgate.net The sensing mechanism often involves a change in fluorescence intensity upon interaction with the target analyte, allowing for the visualization and detection of these ions within cellular environments. researchgate.netacs.org This capability is crucial for understanding the role of metal ions in biological processes and for diagnosing related conditions. researchgate.net

Materials Science Applications

The unique electronic and photophysical properties of this compound and its derivatives also make them suitable for advanced materials science applications, particularly in organic electronics. solubilityofthings.com

Development of Organic Light-Emitting Diodes (OLEDs)

Acridine derivatives, including those with a this compound moiety, are being investigated for their potential in the development of Organic Light-Emitting Diodes (OLEDs). solubilityofthings.comrsc.orgfrontiersin.org OLEDs are a promising technology for next-generation displays and lighting due to their advantages over inorganic devices, such as lower formation cost, light weight, and better contrast ratio. mdpi.com The ability of these compounds to exhibit efficient deep-blue emission and good thermal stability makes them attractive for high-definition OLEDs. rsc.org Specifically, compounds with a fused 12,12-dimethyl-7,12-dihydrobenzo[a]acridine (DMBA) moiety have been synthesized and shown to produce deep-blue emissions with narrowband spectra and high color purity, achieving notable external quantum efficiencies. rsc.org The design of such materials often focuses on modulating excited-state characteristics and carrier mobilities to enhance device performance. rsc.org

An example of performance data for acridine-based OLEDs is presented in the table below:

Emitter CompoundMaximum External Quantum Efficiency (EQE)Current Efficiency (cd/A)Power Efficiency (lm/W)
TRZ-DDPAc27.3% researchgate.net62.8 researchgate.net56.3 researchgate.net
DACT-II29.6% researchgate.net--
DMAC-TRZ26.5% researchgate.net66.8 researchgate.net-
TmCzTrz25.5% researchgate.net--

Fabrication of Organic Photovoltaic Devices

This compound derivatives are also being explored for their utility in organic photovoltaic (OPV) devices, also known as organic solar cells (OSCs). solubilityofthings.comresearchgate.netsolubilityofthings.com These compounds can serve as donor materials in the active layer of OPV cells due to their favorable photovoltaic parameters. researchgate.net Research in this area focuses on designing materials with optimal electronic properties, such as appropriate energy gaps between interfaces, to facilitate efficient charge transportation and improve power conversion efficiency. researchgate.net The tunable emission properties and high charge transport abilities of acridine-based hybrid fluorescent dyes make them promising candidates for enhancing the efficiency and performance of these devices. researchgate.net

Applications in Analytical Chemistry

In analytical chemistry, this compound and its derivatives can serve as valuable probes due to their ability to interact with various analytes and their inherent fluorescent properties. solubilityofthings.com This enables sensitive detection and quantification of other substances through methods such as fluorescence spectroscopy. solubilityofthings.com For instance, thin-layer chromatography has been applied to determine benz[c]acridines in airborne particulates, demonstrating their relevance in environmental analytical chemistry. acs.org The pure and stable physical form of this compound makes it suitable for precise analytical and research-based activities. nacchemical.com

Analytical Methodologies for Benz C Acridine Detection and Characterization

Chromatographic Separation and Quantification Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), serves as the primary approach for the separation and quantitative analysis of Benz[c]acridine. These techniques are often coupled with highly sensitive detectors to achieve low detection limits.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the analysis of azaarenes like this compound. It is particularly well-suited for separating non-volatile or thermally sensitive compounds.

Reversed-phase high-performance liquid chromatography (RP-HPLC) combined with fluorescence detection is a powerful and widely used method for the determination of this compound. This approach leverages the inherent fluorescence of the polycyclic aromatic system for highly sensitive and selective detection. In RP-HPLC, compounds are separated based on their hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnist.gov

Studies comparing different analytical methods have shown that HPLC with fluorescence detection is often the most sensitive technique for azaarene analysis. researchgate.nettandfonline.com However, a key challenge can be the chromatographic resolution of multiple isomers within a sample, which may require careful optimization of the separation conditions. researchgate.netresearchgate.net The selection of optimal and often unique excitation and emission wavelengths for each compound is crucial for maximizing sensitivity and selectivity. nist.govresearchgate.net For instance, one study noted that using common wavelengths for multiple azaarenes can lead to a significant increase in the limit of detection (LOD) for some compounds. researchgate.net The limit of quantification (LOQ) for this compound in meat samples has been reported as 0.01 ng/g using this method. nih.gov

Table 1: Examples of HPLC Methods for this compound and Related Compounds

Analytical Method Stationary Phase Mobile Phase Detection Application/Finding Reference
HPLC-FLD RP-C18 Acetonitrile/Water Fluorescence Analysis of azaarenes in meat; LOQ for BcAcr was 0.01 ng/g. nih.gov
HPLC-APPI-MS/MS - - APPI-MS/MS Analysis of azaarenes in river sediments; LOQs ranged from 0.21 to 1.12 µg/L. researchgate.net
HPLC-FLD Polymeric C18 - Selective Fluorescence Method development for PAH isomers, highlighting the need for selective detection to resolve co-eluting compounds. nist.gov

Note: This table is interactive and represents a summary of findings from various research articles.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. The enhanced performance allows for analysis times to be reduced significantly, making UPLC an ideal solution for high-throughput applications where a large number of samples need to be processed quickly. waters.com For example, UPLC/PDA systems have been used to analyze 19 banned aromatic amines in just 10 minutes, a task that is up to 7.5 times faster than with traditional HPLC methods. waters.com This capability for rapid and unambiguous analysis can greatly improve the efficiency of quality control for various materials. waters.com

Gas Chromatography (GC)

Gas chromatography is another cornerstone technique for the analysis of semi-volatile compounds like this compound. It is renowned for its high separation efficiency, especially when using capillary columns.

Gas chromatography coupled with mass spectrometry (GC-MS) is a definitive method for the identification and quantification of this compound in complex mixtures. uva.nlnih.gov The gas chromatograph separates individual components from the sample, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the fragments, which allows for highly confident compound identification.

In comparative studies, GC-MS has demonstrated superior separation efficiency for complex mixtures of azaarenes compared to HPLC, making it the method of choice when resolving numerous isomers is critical. researchgate.nettandfonline.com This method has been successfully applied to determine this compound in various environmental matrices, including atmospheric particulate matter, marine sediments, and for studying its metabolism. researchgate.netuva.nlnih.gov Research on marine sediments using a single GC-MS run found this compound concentrations ranging from 3.3 to 11.2 ng/g. uva.nlnih.gov A study on atmospheric particles reported a detection limit of 1.50 µg/L for this compound using GC-MS. researchgate.nettandfonline.com

Table 2: Examples of GC-MS Methods for this compound Analysis

Analytical Method GC Column Detection Matrix Finding/Result Reference
GC-MS - MS Marine Sediments Concentrations of 3.3–11.2 ng/g detected. uva.nlnih.gov
GC-MS OPTIMA-210 (30 m x 0.32 mm) MS Atmospheric Particulate Matter Detection limit of 1.50 µg/L reported. Chosen over HPLC for better separation efficiency. researchgate.nettandfonline.comresearchgate.netresearchgate.net
GC-MS - MS Rat Liver/Lung Microsomes Used to study the metabolic pathways of this compound. nih.gov

Note: This table is interactive and represents a summary of findings from various research articles.

Gas chromatography with an electron-capture detector (GC-ECD) is a highly sensitive technique used for detecting electronegative compounds, such as those containing halogens, nitro groups, and certain conjugated carbonyls. measurlabs.comscioninstruments.com The detector operates by measuring a decrease in a constant current caused by the capture of electrons by electronegative analytes eluting from the GC column. scioninstruments.com

While direct analysis of the parent this compound molecule by GC-ECD is not common due to its lack of a strongly electronegative functional group, the technique is valuable for analyzing certain derivatives. For example, a sensitive procedure for determining 7-methylbenz[c]acridines involves their oxidation to 7-formylbenz[c]acridines, which can then be derivatized and analyzed by GC-ECD. This highlights the utility of GC-ECD for specific, targeted analyses of derivatized acridines where high sensitivity is required. researchgate.net The high selectivity of the ECD means it is less susceptible to interference from non-electronegative background compounds. measurlabs.com

Preparative Chromatography for Isolation and Purification

Preparative chromatography is a cornerstone technique for obtaining pure this compound from synthesis reaction mixtures or complex environmental samples. rotachrom.comchemistryworld.com Unlike analytical chromatography, which focuses on identifying and quantifying compounds, preparative chromatography aims to isolate larger quantities of a specific substance for further study or use. rotachrom.com

High-performance liquid chromatography (HPLC) is a commonly employed method for the preparative separation of this compound. sielc.com This technique can be scaled up from analytical to preparative levels to isolate impurities or the main compound. sielc.com For instance, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) has been described for this purpose. sielc.com Gel Permeation Chromatography (GPC) is another effective preparative technique, particularly for removing high molecular weight interferences like lipids from biological samples before analysis. phenomenex.com

The process often begins with analytical scale method development to find the optimal separation conditions. chemistryworld.com Once established, the method is scaled up, often involving overloaded injections to maximize throughput. rotachrom.comchemistryworld.com This may lead to broader peaks than in analytical runs, but the primary goal is to achieve the desired purity and yield of the isolated this compound. rotachrom.com In cases of insufficient separation in a single run, recycling chromatography can be utilized, where the eluent is passed through the column multiple times to enhance resolution. ymc.co.jp After isolation, techniques like freeze-drying are used to gently remove the solvent, yielding the purified solid compound. chemistryworld.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and invaluable tool for monitoring the progress of chemical reactions that synthesize this compound and its derivatives. vulcanchem.comrsc.org Its simplicity and speed allow chemists to quickly assess the consumption of starting materials and the formation of the desired product. vulcanchem.com

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. The separation of components on the plate, visualized under UV light or with a staining agent, provides a qualitative picture of the reaction's status. rsc.orgdss.go.th For azaarenes like this compound, silica (B1680970) gel is a common adsorbent of choice. dss.go.th The relative positions of the spots (Rf values) help in identifying the starting materials, intermediates, and the final product. dss.go.th This real-time feedback enables the optimization of reaction conditions, such as temperature and reaction time, to maximize the yield and purity of this compound. vulcanchem.com Furthermore, TLC can be used to pre-screen for impurities that might interfere with subsequent purification steps. dss.go.th

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially when it is present in complex matrices such as environmental or biological samples. The goal is to extract the target analyte from the sample and remove interfering substances that could compromise the analytical results.

Solvent Extraction Techniques (e.g., Soxhlet Extraction)

Soxhlet extraction is a widely used and robust method for extracting this compound and other azaarenes from solid samples like airborne particulates and sediments. tandfonline.comresearchgate.netnih.govresearchgate.net This technique involves the continuous washing of the sample with a solvent, ensuring the exhaustive extraction of the target compounds. acs.org Chloroform and hexane (B92381) are among the solvents that have been successfully used for the Soxhlet extraction of azaarenes. tandfonline.comnih.gov

The choice of solvent is crucial and can significantly affect the extraction efficiency. acs.org Studies have shown that different solvents yield varying recoveries for different polycyclic aromatic compounds. For instance, in one study, acetone (B3395972) and methylene (B1212753) chloride showed 71% and 80% recovery for benzanthrone, respectively, from enriched particulates. acs.org After extraction, the solvent is typically concentrated to a smaller volume before further analysis. tandfonline.comresearchgate.net Other extraction methods like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed as they can offer faster extraction times. researchgate.net

Liquid-Liquid Partition for Purification

Liquid-liquid partition, also known as solvent extraction, is a fundamental technique for purifying this compound by separating it from compounds with different solubility properties. researchgate.netzaiput.com This method relies on the differential partitioning of solutes between two immiscible liquid phases. zaiput.com

In the context of this compound analysis, an initial extract is often subjected to liquid-liquid partitioning to separate the azaarenes from other organic compounds. researchgate.net For example, an ether solution containing the extracted material can be treated with sulfuric acid to protonate the basic nitrogen of the acridine (B1665455) ring, making it soluble in the aqueous acidic phase. nih.govnih.gov This allows for the separation from non-basic compounds that remain in the organic phase. The acidic extract is then neutralized, and the deprotonated this compound is re-extracted into an organic solvent like chloroform. nih.govnih.gov Continuous liquid-liquid partition chromatography is an advanced form of this technique that offers a scalable and cost-effective purification solution without a solid stationary phase. zaiput.com

Column Chromatography for Pre-purification

Column chromatography is an essential step for the pre-purification of this compound extracts, particularly after initial extraction and partitioning. researchgate.netthieme-connect.de This technique separates compounds based on their differential adsorption to a solid stationary phase packed in a column. dss.go.th

Alumina is a commonly used adsorbent for the column chromatographic purification of azaarene fractions. researchgate.net The crude extract is loaded onto the column, and a solvent or a gradient of solvents is passed through to elute the compounds at different rates. This allows for the separation of this compound from other components in the mixture, resulting in a cleaner sample for subsequent high-resolution analysis. researchgate.net The progress of the separation can be monitored by collecting fractions and analyzing them using techniques like TLC. dss.go.th

Detection Strategies and Limits of Detection

A variety of highly sensitive detection strategies are available for the quantification of this compound, often coupled with chromatographic separation techniques. The choice of detector depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a particularly sensitive method for analyzing azaarenes. tandfonline.com Fluorescence detectors offer high selectivity as not all compounds fluoresce. For this compound, specific excitation and emission wavelengths can be used to enhance detection. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique, providing both high separation efficiency and definitive identification based on mass-to-charge ratio. tandfonline.comresearchgate.net

The limits of detection (LOD) and quantification (LOQ) for this compound vary depending on the analytical method employed. For instance, a GC-MS method was reported to have an LOD of 1.50 µg/L for this compound. tandfonline.comresearchgate.net In another study using GC-MS to analyze sediments, the concentration of this compound was found to be in the range of 3.3–11 ng/g. uva.nl A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using atmospheric pressure photoionization (APPI) was developed for the simultaneous determination of azaarenes, including this compound, in river sediments. nih.govresearchgate.net

Below is an interactive table summarizing the detection limits for this compound using different analytical methods.

Analytical MethodMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
GC-MSAtmospheric Particulate Matter1.50 µg/L (LOD) tandfonline.comresearchgate.net
GC-MSSediments3.3–11 ng/g (concentration range) uva.nl
HPLC-FluorescenceStandard Solution0.05 µg/L (for a related compound) researchgate.net
LC-APPI-MS/MSRiver Sediments0.21 to 1.12 µg/L (LOQ range for azaarenes) nih.gov

Method Validation and Inter-method Comparison

The accurate and reliable quantification of this compound in various environmental matrices is contingent upon the rigorous validation of the analytical methods employed. Method validation ensures that a specific analytical procedure is fit for its intended purpose, providing data of known quality and reliability. zamann-pharma.comsolubilityofthings.com Key performance characteristics are evaluated during validation to demonstrate the method's suitability. These include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). zamann-pharma.comscispace.com

Method Validation Parameters

The validation process establishes the performance capabilities of an analytical method. For this compound, this involves assessing several key parameters:

Specificity: This ensures that the analytical signal is solely from this compound, without interference from other compounds in the sample matrix. zamann-pharma.com Advanced separation techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for achieving specificity, especially in complex mixtures like environmental samples. ontosight.ainih.gov

Linearity: This defines the range over which the method's response is directly proportional to the concentration of this compound. A correlation coefficient (r²) of ≥ 0.99 is typically considered ideal. zamann-pharma.com For instance, a method developed for determining various acridine derivatives, including this compound, in vegetable oils and animal fats demonstrated sufficient linearity with a correlation coefficient (r) > 0.97. researchgate.net

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often assessed through recovery studies, where a known amount of this compound is added to a blank sample (spiking) and then analyzed. zamann-pharma.com A method for analyzing polycyclic aromatic compounds (PACs) in diesel exhaust particulates showed good recoveries for most compounds studied. researchgate.net For nitrogen-containing polycyclic aromatic hydrocarbons (PAHs), acceptable average accuracy is often considered to be within 70-120%. gov.bc.ca

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). zamann-pharma.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. biopharminternational.comeuropa.eudemarcheiso17025.com These are critical for trace analysis of this compound in environmental samples.

The following table summarizes validation data from a study analyzing azaarenes in marine sediments using gas chromatography-mass spectrometry (GC-MS).

Table 1: GC-MS Method Validation Data for this compound in Marine Sediments

Parameter Finding Source
Analyte This compound uva.nl
Method Gas Chromatography-Mass Spectrometry (GC-MS) uva.nl
Matrix Marine Sediments (fraction < 63 µm) uva.nl
Limit of Detection (LOD) 4.0 ng g⁻¹ uva.nl
Concentration Range Found 3.3–11.2 ng g⁻¹ uva.nl

| Mean Concentration | 5.6 ± 2.0 ng g⁻¹ (n = 22) | uva.nl |

Inter-method Comparison

Several analytical techniques are employed for the detection of this compound, with High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Gas Chromatography with Mass Spectrometry (GC-MS) being the most prominent. iarc.frnih.gov The choice between these methods often involves a trade-off between sensitivity and separation efficiency.

A comparative study on the determination of 20 azaarenes, including this compound, in atmospheric particulate matter found that HPLC-FLD was the more sensitive method. researchgate.netiarc.fr However, GC-MS was ultimately selected for its superior separation efficiency of the various azaarene isomers. researchgate.netnih.gov While HPLC had issues with co-elution and resolution among different congeners, GC-MS provided better separation, which is critical for accurate identification and quantification in complex samples. researchgate.netnih.gov More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been proposed as a powerful alternative for determining azaarenes in atmospheric particulate matter. nih.gov

The detection limits for this compound can vary significantly between the two primary methods, as illustrated in the research by Delhomme and Millet (2008).

Data sourced from a comparative study on analytical methods for azaarenes in atmospheric particulate matter. researchgate.net

The study highlighted that while HPLC-fluorescence had lower detection limits for some azaarenes (e.g., 0.04 µg L⁻¹ for dibenz[a,c]acridine), the GC-MS method had a detection limit of 1.50 µg L⁻¹ for this compound. researchgate.net This underscores that the optimal method may depend on the specific analytical goals, such as the need for ultra-low detection levels versus the requirement for resolving closely related isomers.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Derivative Libraries

The development of new and efficient synthetic methodologies is crucial for expanding the chemical space of benz[c]acridine derivatives. Future research will likely focus on:

One-Pot, Multi-Component Reactions: There is a continuing interest in developing one-pot multi-component reactions for the synthesis of this compound derivatives. scielo.org.mx These methods are advantageous due to their efficiency, reduced waste, and the ability to generate complex molecules from simple starting materials in a single step. scielo.org.mx The use of novel catalysts, such as nano-catalysts like sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), under solvent-free conditions represents a green and environmentally friendly approach. scielo.org.mx

Transition Metal-Catalyzed Synthesis: Transition metal-catalyzed reactions, such as Suzuki and Sonogashira cross-coupling reactions followed by Brønsted acid-mediated cycloisomerization, offer a modular approach to constructing diverse this compound frameworks. researchgate.net This allows for the regioselective introduction of various substituents, enabling the fine-tuning of the molecule's properties.

Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound scaffold with other bioactive moieties, such as thiourea (B124793) or peptides, is a promising strategy. mdpi.comijpsr.com These hybrid compounds may exhibit synergistic effects, leading to enhanced biological activity and potentially reduced side effects. mdpi.com

A summary of recent synthetic approaches for this compound derivatives is presented in Table 1.

Synthetic MethodKey FeaturesCatalysts/ReagentsReference
One-Pot Multi-Component CondensationEfficient, green, solvent-freeSBA-Pr-SO3H scielo.org.mx
Transition Metal-Catalyzed ReactionsModular, regioselectivePd catalysts, Brønsted acids researchgate.net
Ullmann CondensationClassic method for acridine (B1665455) core formationCopper catalysts rsc.org
Hybrid Molecule SynthesisPotential for synergistic effectsVarious coupling agents mdpi.com

Deeper Mechanistic Understanding of Biological Interactions at Molecular Level

While it is well-established that many this compound derivatives exert their biological effects through DNA intercalation, a more profound understanding of these interactions at the molecular level is required. ontosight.aiontosight.ai Future research in this area will likely involve:

Enzyme Inhibition: Investigating the specific interactions with key cellular enzymes, such as topoisomerases I and II, is crucial. rsc.orgnih.gov Understanding how these compounds stabilize the enzyme-DNA cleavage complex can lead to the design of more potent and selective inhibitors. oup.com

Spectroscopic and Electrophoretic Studies: The use of advanced spectroscopic techniques (UV-Vis, circular dichroism, thermal denaturation) and electrophoretic methods will continue to be vital for characterizing the DNA binding properties of new derivatives. nih.gov These studies can determine binding constants and elucidate the mode of interaction. nih.gov

Cellular Pathway Analysis: Elucidating the downstream cellular effects of this compound binding, such as the induction of apoptosis through mitochondria-dependent pathways and cell cycle arrest, will provide a more complete picture of their mechanism of action. nih.govresearchgate.net Flow cytometry and annexin (B1180172) V/PI staining are valuable tools for these investigations. researchgate.net

Development of Highly Selective and Potent this compound-Based Probes

The inherent fluorescence properties of many acridine derivatives make them excellent candidates for the development of molecular probes. solubilityofthings.com Future research will focus on creating probes with enhanced selectivity and potency for various biological and environmental applications.

Thermochemiluminescence (TCL) Probes: The development of N-substituted acridine-containing 1,2-dioxetanes as TCL probes offers a reagent-less system for bioanalytical applications where light emission is triggered by heat. d-nb.info Fine-tuning the electronic properties of the acridine fluorophore through the introduction of electron-donating and electron-withdrawing groups can optimize their TCL properties. d-nb.info

Fluorescent Molecular Probes: Multihydroacridineone derivatives have shown potential as fluorescent molecular probes for monitoring processes like polymerization. researchgate.net The design of new derivatives with specific fluorescence characteristics will expand their utility in cellular imaging and as sensors. solubilityofthings.com

Advanced Materials Science Applications and Device Integration

The unique electronic and photophysical properties of benz[c]acridines make them attractive for applications in materials science. solubilityofthings.com Future research directions include:

Organic Light-Emitting Diodes (OLEDs): Incorporating this compound derivatives into OLED architectures has the potential to improve emission efficiencies, stability, and brightness. solubilityofthings.com

Organic Photovoltaics: The electronic properties of these compounds suggest they could be utilized in the development of organic solar cells. solubilityofthings.com

Nonlinear Optical (NLO) Materials: The cocrystallization of acridine with other molecules can lead to the formation of noncentrosymmetric structures with second-harmonic generation (SHG) activity, which is crucial for NLO applications. mdpi.com

Refined Computational Models for Predictive Analysis of Reactivity and Bioactivity

Computational chemistry and cheminformatics are increasingly powerful tools for guiding the design and development of new this compound derivatives. nih.govontosight.ai Future efforts will focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help predict the biological activity and toxicity of new compounds based on their chemical structure. fachoekotoxikologie.de This can streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Docking Simulations: Molecular docking studies are invaluable for visualizing and understanding the interactions between this compound derivatives and their biological targets, such as DNA and proteins like tubulin. researchgate.net These simulations can predict binding modes and affinities, aiding in the rational design of more effective compounds. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure, reactivity, and stability of this compound derivatives, providing insights that complement experimental findings. nih.gov

Investigation of Environmental Remediation Strategies related to this compound

This compound is recognized as an environmental contaminant, often found in matrices such as coal tar pitch, airborne particulate matter, and contaminated soil. fachoekotoxikologie.denih.gov Therefore, the development of effective remediation strategies is a critical area of future research.

Microbial Degradation: Investigating the microbial degradation of this compound using various species of bacteria, fungi, and algae is a promising bioremediation approach. researchgate.net Understanding the enzymatic pathways involved in the breakdown of these compounds can lead to the development of more efficient and environmentally friendly cleanup technologies. researchgate.net

Advanced Oxidation Processes: The use of advanced oxidation processes, such as those involving polymer-supported heterogeneous Fenton catalysts, could be explored for the remediation of wastewater contaminated with this compound and other heterocyclic aromatic compounds. researchgate.net

Analytical Method Development: The continuous improvement of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is necessary for the sensitive and accurate detection of this compound in various environmental samples, which is essential for monitoring contamination levels and the effectiveness of remediation efforts. nih.gov

Q & A

Q. How should researchers address discrepancies between in silico predictions and experimental toxicity data?

  • Methodological Answer : Re-evaluate docking parameters (e.g., solvation effects, protonation states) and validate with isothermal titration calorimetry (ITC). Test metabolites in addition to parent compounds. For example, false negatives in ADMET predictions may arise from unmodeled phase II metabolism (e.g., glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.